NAZ2329
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(benzenesulfonyl)-3-[[2-ethoxy-5-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S3/c1-2-29-17-9-8-15(21(22,23)24)12-14(17)13-31-18-10-11-30-19(18)20(26)25-32(27,28)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXBLDKCMACKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NAZ2329: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAZ2329 is a first-in-class, cell-permeable small molecule that functions as an allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), with high preferentiality for Protein Tyrosine Phosphatase Receptor type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor type G (PTPRG).[1][2] This technical guide delineates the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. The primary focus of this document is on its therapeutic potential in glioblastoma, where it has been shown to suppress stem cell-like properties and inhibit tumor growth.[3][4]
Core Mechanism of Action
This compound exerts its inhibitory effect through a noncompetitive and reversible, allosteric mechanism.[3] X-ray crystallography studies have revealed that this compound binds to a newly identified cleft located just beneath the catalytic WPD loop of the active D1 domain of PTPRZ.[3] This binding event stabilizes the WPD loop in an "open," inactive conformation, thereby preventing the conformational changes necessary for catalytic activity. This allosteric inhibition is distinct from competitive inhibitors that typically target the active site of phosphatases.
Target Specificity and Potency
This compound demonstrates preferential inhibition of PTPRZ and PTPRG over other tested protein tyrosine phosphatases. The inhibitory concentrations (IC50) have been determined for several targets, highlighting its selectivity for the R5 RPTP subfamily.
| Target Enzyme | IC50 (µM) |
| hPTPRG | 4.8 [1][2] |
| hPTPRZ1 | 7.5 [1][2] |
| PTPRZ-D1 fragment | 1.1 [1][2] |
| PTPN6 (SHP-1) | 15.2 |
| PTPN1 (PTP1B) | 14.5 |
| PTPRS | 23.7 |
| PTPRB | 35.4 |
| PTPRA | 35.7 |
| PTPRM | 56.7 |
| Table 1: In vitro inhibitory potency of this compound against various protein tyrosine phosphatases. |
Signaling Pathways Modulated by this compound
The inhibition of PTPRZ by this compound leads to the hyperphosphorylation of its downstream substrates, thereby modulating key signaling pathways involved in cell proliferation, migration, and stemness in glioblastoma.
PTPRZ Signaling and Downstream Effects
PTPRZ is known to dephosphorylate several key signaling proteins. By inhibiting PTPRZ, this compound effectively "turns on" or enhances signaling cascades that are negatively regulated by this phosphatase. A key substrate of PTPRZ is paxillin (B1203293). Inhibition of PTPRZ by this compound leads to a significant increase in the phosphorylation of paxillin at its Tyr-118 site.[1][3] This modulation of paxillin phosphorylation is a critical event that contributes to the observed inhibition of cell migration.
Another significant consequence of PTPRZ inhibition is the downregulation of the transcription factor SOX2.[3] SOX2 is a master regulator of pluripotency and is crucial for maintaining the stem cell-like properties of glioblastoma cells. By reducing SOX2 expression, this compound effectively suppresses the self-renewal capacity of glioblastoma stem cells.[3]
Experimental Protocols
The following protocols are based on methodologies reported in the primary literature investigating this compound.
In Vitro Assays
3.1.1. Cell Proliferation Assay
-
Cell Lines: Rat C6 glioblastoma cells, Human U251 glioblastoma cells.[1]
-
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and allow to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 6.3, 12.5, 25 µM) or vehicle control (DMSO).[2]
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1][2]
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay that measures ATP content.
-
Quantify the results using a plate reader and normalize to the vehicle-treated control group.
-
3.1.2. Cell Migration Assay (Boyden Chamber Assay)
-
Cell Lines: Rat C6 glioblastoma cells, Human U251 glioblastoma cells.[1]
-
Protocol:
-
Pre-coat the underside of a Transwell insert with a polycarbonate membrane (8 µm pore size) with fibronectin (10 µg/mL) and allow to dry.
-
Harvest cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of DMEM containing 10% FBS as a chemoattractant to the lower chamber of the Boyden apparatus.
-
Add 200 µL of the cell suspension, pre-treated with various concentrations of this compound or vehicle for 30 minutes, to the upper chamber (the Transwell insert).
-
Incubate for 3-6 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
3.1.3. Sphere Formation Assay
-
Cell Lines: Rat C6 glioblastoma cells, Human U251 glioblastoma cells.[3]
-
Protocol:
-
Dissociate monolayer cultures into single cells using a gentle enzyme-free dissociation buffer.
-
Plate the single cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture the cells in serum-free neural stem cell medium supplemented with EGF (20 ng/mL), bFGF (20 ng/mL), and B27 supplement.
-
Add various concentrations of this compound or vehicle to the culture medium at the time of plating.
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres with a diameter greater than 50 µm under a microscope.
-
Sphere-forming efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.
-
3.1.4. Western Blot Analysis for Paxillin Phosphorylation
-
Cell Line: Rat C6 glioblastoma cells.[1]
-
Protocol:
-
Plate C6 cells and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 90 minutes).[2]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-paxillin (Tyr-118) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total paxillin and a loading control (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: Rat C6 glioblastoma cells.[3]
-
Protocol:
-
Subcutaneously inject 1 x 10^6 C6 cells suspended in a mixture of DMEM and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Temozolomide (TMZ) alone, and this compound + TMZ.
-
Administer this compound at a dose of 22.5 mg/kg via intraperitoneal injection twice a week.[1]
-
Administer TMZ at a dose of 50 mg/kg via oral gavage on a 5-day on/2-day off schedule.
-
Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) and body weight regularly for up to 40 days.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for glioblastoma by targeting the enzymatic activity of PTPRZ and PTPRG. Its allosteric mechanism of action provides a promising alternative to traditional active-site inhibitors, potentially offering improved specificity and reduced off-target effects. The preclinical data strongly support its role in inhibiting key malignant properties of glioblastoma cells, including proliferation, migration, and the maintenance of a cancer stem cell phenotype.[3] The synergistic effect observed with the standard-of-care chemotherapeutic agent, temozolomide, further highlights its clinical potential.[3]
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its blood-brain barrier permeability. Further investigation into the broader downstream effects of PTPRZ/PTPRG inhibition will be crucial for identifying additional biomarkers of response and potential combination therapy strategies. Clinical trials will be the ultimate determinant of the therapeutic efficacy of this promising new agent in the treatment of glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of NAZ2329: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAZ2329 is a novel, cell-permeable small molecule that has garnered significant interest within the oncology and neuroscience research communities. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and its downstream effects. It is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound. The information presented is collated from peer-reviewed scientific literature and technical data sheets.
Primary Cellular Targets: PTPRZ and PTPRG
The primary cellular targets of this compound are two members of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs): Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor Type G (PTPRG) .[1][2] this compound exhibits preferential inhibition of these two phosphatases over other tested PTPs.[1][3]
PTPRZ is highly expressed in the central nervous system and has been implicated in the regulation of cell proliferation, migration, and differentiation.[2] Notably, its expression is significantly elevated in glioblastoma, particularly in cancer stem cells, making it a compelling therapeutic target.[4][5][6] PTPRG is also involved in cell adhesion and signaling processes.
This compound is described as the first cell-permeable inhibitor of the R5 RPTP subfamily.[1][7] Its ability to cross the cell membrane allows it to access its intracellular targets and exert its biological effects.
Mechanism of Action: Allosteric Inhibition
This compound employs an allosteric, noncompetitive, and reversible mechanism of inhibition.[2][7] This is a key feature that distinguishes it from many traditional enzyme inhibitors that compete with the substrate for the active site.
The inhibitory action of this compound is mediated by its binding to the catalytically active D1 domain of PTPRZ.[1][7] X-ray crystallography studies have revealed that this compound binds to a newly identified cleft located just beneath the catalytic WPD loop.[7][8] This binding event stabilizes the WPD loop in an "extraordinarily open" conformation, which is catalytically inactive.[7][8] By locking the enzyme in this non-productive state, this compound prevents the dephosphorylation of its substrates.
The allosteric nature of this inhibition is significant, as it may offer greater specificity and reduced off-target effects compared to active-site inhibitors.[7] The reversibility of the inhibition means that the enzyme's activity can be restored upon removal of the compound.[7]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound has been quantified against a panel of protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values demonstrate its preference for PTPRZ and PTPRG.
| Target Protein | IC50 (µM) |
| hPTPRG | 4.8 [1][3] |
| hPTPRZ1 | 7.5 [1][3] |
| PTPRZ-D1 fragment | 1.1[1][2] |
| PTPN1 | 14.5[1][3] |
| PTPN6 | 15.2[1][3] |
| PTPRS | 23.7[1][3] |
| PTPRB | 35.4[1][3] |
| PTPRA | 35.7[1][3] |
| PTPRM | 56.7[1][3] |
Table 1: In vitro inhibitory activity of this compound against various protein tyrosine phosphatases.
Downstream Signaling and Cellular Effects
Inhibition of PTPRZ and PTPRG by this compound leads to a cascade of downstream cellular events, primarily through the modulation of phosphorylation states of key signaling proteins.
One of the well-documented downstream effects is the increased phosphorylation of paxillin (B1203293) at tyrosine 118 (Tyr-118) .[1][7] Paxillin is a focal adhesion-associated protein involved in cell adhesion and migration. Its phosphorylation status is critical for these processes.
The cellular consequences of this compound treatment, particularly in the context of glioblastoma, are significant:
-
Inhibition of Cell Proliferation and Migration : this compound dose-dependently inhibits the proliferation and migration of glioblastoma cell lines, such as C6 and U251.[1][2]
-
Suppression of Stem Cell-like Properties : The compound has been shown to reduce the expression of the stem cell marker SOX2 and inhibit the formation of tumor spheres in culture, indicating an effect on the cancer stem cell population.[2][7][9]
-
Induction of Oligodendrocyte Differentiation : In oligodendrocyte precursor cells, this compound promotes differentiation into mature oligodendrocytes.[7]
-
In Vivo Antitumor Activity : In preclinical xenograft models of glioblastoma, this compound has demonstrated the ability to inhibit tumor growth. This effect is significantly enhanced when used in combination with the standard-of-care chemotherapeutic agent, temozolomide (B1682018).[1][7]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key experiments used to characterize the cellular target and effects of this compound.
In Vitro Phosphatase Inhibition Assay
Objective: To determine the IC50 values of this compound against various PTPs.
-
Enzyme Preparation: Recombinant PTP enzymes are purified.
-
Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 60 minutes) to allow for binding.[7]
-
Reaction Initiation: A synthetic phosphopeptide substrate (e.g., pNPP) is added to initiate the dephosphorylation reaction.
-
Detection: The amount of dephosphorylated product is measured over time, typically using a spectrophotometer to detect a colorimetric change.
-
Data Analysis: The rate of reaction is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Paxillin Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its downstream target, paxillin.
-
Cell Culture and Treatment: Glioblastoma cells (e.g., C6) are cultured to a suitable confluency and then treated with this compound (e.g., 25 µM) or vehicle for various time points (e.g., 0-90 minutes).[1][3]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Immunoprecipitation (Optional but Recommended): Paxillin is immunoprecipitated from the cell lysates using an anti-paxillin antibody to enrich the protein of interest.[7]
-
SDS-PAGE and Western Blotting: The cell lysates or immunoprecipitated samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated paxillin (e.g., anti-pY118-paxillin) and total paxillin.[7]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated paxillin to total paxillin is calculated to determine the change in phosphorylation status.
Cell Proliferation and Migration Assays
Objective: To evaluate the functional effects of this compound on glioblastoma cell behavior.
-
Proliferation Assay:
-
Migration Assay (e.g., Transwell Assay):
-
Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant.
-
This compound is added to the media.
-
After a defined incubation period, non-migrated cells are removed from the top of the membrane.
-
Migrated cells on the bottom of the membrane are fixed, stained, and counted.
-
In Vivo Xenograft Studies
Objective: To determine the antitumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human glioblastoma cells (e.g., C6) are subcutaneously injected into the flanks of the mice.[7]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound and temozolomide combination).[1][7]
-
Drug Administration: this compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 22.5 mg/kg, twice per week).[1][3]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Conclusion
This compound is a potent and selective allosteric inhibitor of the PTPRZ and PTPRG phosphatases. Its unique mechanism of action and its ability to modulate key signaling pathways involved in cancer cell proliferation, migration, and stemness make it a valuable tool for research and a promising lead compound for the development of novel therapeutics, particularly for malignancies such as glioblastoma. The detailed understanding of its cellular target and downstream effects provides a solid foundation for further preclinical and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 7. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
NAZ2329: A Deep Dive into Allosteric Inhibition of PTPRZ/PTPRG for Glioblastoma Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NAZ2329, a first-in-class, cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), PTPRZ and PTPRG. This compound presents a promising therapeutic strategy for malignant gliomas by targeting the cancer stem-like properties of glioblastoma cells. This document details the mechanism of action, quantitative inhibitory data, experimental methodologies, and the signaling pathways affected by this compound.
Core Mechanism: Allosteric Inhibition of PTPRZ/PTPRG
This compound employs a noncompetitive and reversible mechanism of inhibition.[1] It binds to a newly identified allosteric cleft located just below the catalytically critical WPD loop of the active D1 domain of PTPRZ and PTPRG.[1][2] This binding event stabilizes the WPD loop in an "extraordinarily open" and inactive conformation.[3] The stabilization of this open state prevents the necessary conformational transition to the closed form, which is essential for catalytic activity.[3]
Structural analysis of the PTPRZ1-D1 domain in complex with this compound (PDB ID: 5H08) reveals the precise binding pocket.[3] A key residue, Val-1911, at the bottom of this allosteric pocket is non-conserved across the wider PTP family, suggesting a basis for the selectivity of this compound.[3] Mutation of this valine to a bulkier phenylalanine residue reduces the sensitivity to this compound, likely due to steric hindrance.[3]
The inhibitory action of this compound is time-dependent, requiring a pre-incubation period with the enzyme for maximal effect, which is characteristic of some allosteric inhibitors that induce a conformational change.[1]
Quantitative Inhibitory Profile of this compound
This compound demonstrates preferential inhibition of PTPRZ and PTPRG over other tested protein tyrosine phosphatases. The following tables summarize the key quantitative data on its inhibitory activity.
| Target Enzyme | Construct | IC50 (µM) | Inhibition Type | Reference |
| Human PTPRZ1 | Whole intracellular (D1+D2) | 7.5 | Allosteric, Noncompetitive | [1][2][4][5] |
| Human PTPRZ1 | D1 domain fragment | 1.1 | Allosteric, Noncompetitive | [1][2][4][5] |
| Human PTPRG | Not Specified | 4.8 | Allosteric, Noncompetitive | [2][4][5] |
| Human PTPRA | Not Specified | 35.7 | Not Specified | [6] |
| Human PTPRM | Not Specified | 56.7 | Not Specified | [6] |
| Human PTPRS | Not Specified | 23.7 | Not Specified | [6] |
| Mouse PTPRB | Not Specified | 35.4 | Not Specified | [6] |
| Human PTPN1 | Not Specified | 14.5 | Not Specified | [6] |
| Human PTPN6 | Not Specified | 15.2 | Not Specified | [6] |
Signaling Pathways Modulated by this compound
PTPRZ is highly expressed in glioblastoma, particularly in cancer stem cells, and its activity is crucial for maintaining stem cell-like properties.[1][7] Inhibition of PTPRZ by this compound leads to significant changes in downstream signaling cascades that regulate cell fate, proliferation, and migration.
One of the primary substrates of PTPRZ is paxillin (B1203293).[1] this compound treatment enhances the phosphorylation of paxillin at Tyr-118, indicating successful inhibition of PTPRZ phosphatase activity in a cellular context.[1][4] This modulation of paxillin phosphorylation status contributes to the observed inhibition of glioblastoma cell proliferation and migration.[1]
Furthermore, PTPRZ activity influences the expression of key transcription factors associated with glioma stemness. Inhibition or knockdown of PTPRZ results in a decrease in the expression of SOX2, a core transcription factor for maintaining pluripotency, and an increase in the expression of OLIG2 and POU3F2.[1] This shift in transcription factor profile is associated with a reduction in the sphere-forming ability of glioblastoma cells, a key characteristic of cancer stem cells.[1][8]
References
- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sox2: regulation of expression and contribution to brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Protocol to assess human glioma propagating cell migration on linear micropatterns mimicking brain invasion tracks - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAZ2329 in Glioblastoma Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor recurrence. A promising therapeutic target in this context is the receptor-type protein tyrosine phosphatase Zeta (PTPRZ), which is highly expressed in GSCs and plays a crucial role in maintaining their stem-like properties. This technical guide provides an in-depth overview of NAZ2329, a novel allosteric inhibitor of PTPRZ, and its role in mitigating the tumorigenicity of glioblastoma stem cells. We will delve into its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the key signaling pathways it modulates.
Introduction to PTPRZ in Glioblastoma Stem Cells
Glioblastoma is characterized by significant cellular heterogeneity, with GSCs residing at the apex of the hierarchical organization, responsible for tumor initiation, maintenance, and therapeutic resistance.[1][2] PTPRZ, a receptor-type protein tyrosine phosphatase, has been identified as a key regulator of GSC biology. Its expression is notably elevated in glioblastoma, particularly within the cancer stem cell population.[1][2] The enzymatic activity of PTPRZ is essential for the maintenance of stem cell-like properties and the tumorigenicity of glioblastoma cells.[1] Knockdown of PTPRZ has been shown to strongly inhibit the growth of glioblastoma cells in xenograft models, validating it as a compelling therapeutic target.[1][2]
This compound: A Novel Allosteric Inhibitor of PTPRZ
This compound is a first-in-class, cell-permeable small molecule that functions as an allosteric inhibitor of PTPRZ and its family member PTPRG. It binds to an allosteric pocket near the active D1 domain of PTPRZ, leading to the inhibition of its phosphatase activity.[2] This targeted inhibition disrupts the signaling pathways that are crucial for the survival and propagation of glioblastoma stem cells.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, yielding significant quantitative data that underscores its potential as a therapeutic agent against glioblastoma.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (µM) |
| Human PTPRZ1 (intracellular D1+D2 fragment) | Enzyme Inhibition Assay | 7.5 |
| Human PTPRZ1 (D1 domain) | Enzyme Inhibition Assay | 1.1 |
| Human PTPRG | Enzyme Inhibition Assay | 4.8 |
Data sourced from MedchemExpress.
Table 2: In Vitro Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration of this compound (µM) | Duration | Observed Effect |
| Rat C6 Glioblastoma | Cell Proliferation | 0-25 | 48 hours | Dose-dependent inhibition |
| Human U251 Glioblastoma | Cell Proliferation | 0-25 | 48 hours | Dose-dependent inhibition |
| Rat C6 Glioblastoma | Cell Migration | 0-25 | 48 hours | Dose-dependent inhibition |
| Human U251 Glioblastoma | Cell Migration | 0-25 | 48 hours | Dose-dependent inhibition |
Data sourced from MedchemExpress.
Table 3: In Vivo Efficacy of this compound in a C6 Glioblastoma Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| Vehicle Control (DMSO) | Intraperitoneal injection, twice weekly | Uninhibited tumor growth |
| This compound | 22.5 mg/kg, intraperitoneal injection, twice weekly for 40 days | Moderate inhibition of tumor growth |
| Temozolomide (TMZ) | 50 mg/kg, intraperitoneal injection, twice weekly | Moderate inhibition of tumor growth |
| This compound + TMZ | 22.5 mg/kg this compound + 50 mg/kg TMZ, intraperitoneal injection, twice weekly for 40 days | Significantly increased inhibition of tumor growth compared to monotherapy groups |
Data sourced from MedchemExpress and Fujikawa et al., Scientific Reports, 2017.
Signaling Pathway Modulation by this compound
PTPRZ signaling is integral to maintaining the stemness of glioblastoma cells. Upon ligand binding, PTPRZ activity is thought to be inhibited, leading to the activation of downstream signaling cascades. Conversely, the phosphatase activity of PTPRZ dephosphorylates key substrates, thereby suppressing certain pathways. This compound, by inhibiting PTPRZ, effectively mimics a "ligand-on" state, leading to the sustained phosphorylation of PTPRZ substrates.
One of the key downstream effects of PTPRZ inhibition by this compound is the downregulation of crucial stem cell transcription factors, including SOX2, OLIG2, and POU3F2. This disruption of the core stem cell transcriptional network leads to a reduction in the self-renewal capacity and tumorigenicity of GSCs. The signaling cascade is believed to involve the interaction of PTPRZ with the Src family kinase Fyn, which in turn modulates the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Caption: this compound inhibits PTPRZ, leading to the downregulation of key stem cell transcription factors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on glioblastoma stem cells.
Cell Culture
-
Cell Lines: Rat C6 glioblastoma and human U251 glioblastoma cells are commonly used.
-
Adherent Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Glioblastoma Stem Cell (GSC) Culture (Neurosphere Assay): To enrich for GSCs, cells are cultured in serum-free "CSC medium." This medium typically consists of a basal medium like DMEM/F12, supplemented with B27 supplement, N2 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[3] Cells are plated at a low density in non-adherent culture flasks or plates. Under these conditions, GSCs proliferate to form floating spherical colonies known as neurospheres.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of GSCs.
-
Single-cell suspensions of glioblastoma cells are prepared.
-
Cells are plated at a clonal density (e.g., 100-1000 cells/well) in 96-well ultra-low attachment plates in CSC medium.
-
Various concentrations of this compound or vehicle control are added to the wells.
-
Plates are incubated for 7-14 days to allow for neurosphere formation.
-
The number and size of neurospheres are quantified using an inverted microscope. A decrease in sphere formation indicates an inhibitory effect on GSC self-renewal.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the migratory potential of glioblastoma cells.
-
Boyden chamber inserts with a porous membrane (typically 8 µm pores) are placed in a 24-well plate.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
A single-cell suspension of glioblastoma cells in serum-free medium, with or without this compound, is added to the upper chamber of the insert.
-
The plate is incubated for a defined period (e.g., 24-48 hours) to allow for cell migration through the pores.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope.
Western Blotting
This technique is used to analyze the expression and phosphorylation status of proteins in the PTPRZ signaling pathway.
-
Glioblastoma cells are treated with this compound or vehicle for the desired time.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., PTPRZ, phospho-paxillin, SOX2, Akt, GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: C6 glioblastoma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach a predetermined size (e.g., 150 mm^3), mice are randomized into treatment groups.
-
Drug Administration: this compound, temozolomide, their combination, or vehicle control is administered via intraperitoneal injection at the specified doses and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The study endpoint may be a specific tumor volume or a predetermined time point. Kaplan-Meier survival analysis can also be performed.
Caption: Workflow for evaluating this compound's effect on glioblastoma stem cells.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of glioblastoma. By specifically targeting the PTPRZ phosphatase, which is overexpressed in and critical for the maintenance of glioblastoma stem cells, this compound offers a targeted approach to dismantle the cellular machinery that drives tumor growth and recurrence. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-tumor activity, particularly in combination with the standard-of-care chemotherapy agent, temozolomide.
Future research should focus on further elucidating the downstream signaling pathways affected by PTPRZ inhibition in greater detail. Investigating the potential for resistance mechanisms to this compound will also be crucial for its long-term clinical development. Furthermore, preclinical studies in orthotopic glioblastoma models will be essential to evaluate its efficacy in a more clinically relevant setting, including its ability to cross the blood-brain barrier. Ultimately, the development of PTPRZ inhibitors like this compound holds significant promise for improving the prognosis of patients with this devastating disease.
References
The Allosteric Inhibitor NAZ2329: A Technical Guide to its Impact on Paxillin Phosphorylation in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of NAZ2329, a cell-permeable small molecule, on the phosphorylation of the focal adhesion protein paxillin (B1203293). The information presented herein is curated for researchers and professionals in oncology and drug development, offering a detailed overview of the compound's action, relevant experimental protocols, and the implicated signaling pathways.
Introduction to this compound and Paxillin
This compound has been identified as a first-in-class, cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG.[1][2] These phosphatases are highly expressed in glioblastoma, particularly in cancer stem cells, and their activity is linked to the maintenance of tumorigenic properties.[3]
Paxillin is a crucial scaffold protein found at focal adhesions, sites of cell-extracellular matrix interaction. It plays a pivotal role in cell migration, adhesion, and signaling. The phosphorylation of paxillin on specific tyrosine residues, including Tyrosine 118 (Tyr-118), is a key regulatory event that modulates its interactions with other signaling molecules and downstream cellular processes.[4][5][6]
This guide focuses on the direct impact of this compound on the phosphorylation state of paxillin and the subsequent effects on glioblastoma cell signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound [1][2]
| Target | IC50 (µM) |
| hPTPRZ1 | 7.5 |
| hPTPRG | 4.8 |
| PTPRZ-D1 fragment | 1.1 |
| PTPRA | 35.7 |
| PTPRM | 56.7 |
| PTPRS | 23.7 |
| PTPRB | 35.4 |
| PTPN6 | 15.2 |
| PTPN1 | 14.5 |
Table 2: Cellular Effects of this compound in Glioblastoma Cell Lines [1][2]
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect |
| Rat C6, Human U251 | Cell Proliferation | 0-25 | 48 hours | Dose-dependent inhibition |
| Rat C6, Human U251 | Cell Migration | 0-25 | 48 hours | Dose-dependent inhibition |
| Rat C6 | Paxillin (Tyr-118) Phosphorylation | 25 | 0-90 minutes | Significant increase |
Signaling Pathway
This compound acts by allosterically inhibiting PTPRZ and PTPRG. This inhibition prevents the dephosphorylation of their substrates, including paxillin at the Tyr-118 residue. The resulting hyperphosphorylation of paxillin at Tyr-118 is hypothesized to modulate downstream signaling pathways that control cell migration and proliferation. One such critical pathway involves the recruitment of the adaptor protein CrkII to phosphorylated paxillin, which in turn can activate the DOCK180/Rac1 signaling cascade, a key regulator of cytoskeletal dynamics and cell motility.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effect of this compound on paxillin phosphorylation.
Cell Culture and this compound Treatment
This protocol outlines the culture of glioblastoma cell lines and their treatment with this compound for subsequent analysis.
Materials:
-
Rat C6 glioblastoma cells or Human U251 glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Protocol:
-
Culture C6 or U251 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Aspirate the culture medium and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 90 minutes for phosphorylation studies).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation. The supernatant is used for Western blot analysis.
Western Blotting for Phospho-Paxillin (Tyr-118)
This protocol details the detection of total paxillin and phosphorylated paxillin at Tyr-118 by Western blotting.
Materials:
-
Cell lysates from control and this compound-treated cells
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-paxillin (Tyr-118) antibody
-
Mouse anti-paxillin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-paxillin (Tyr-118) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
To detect total paxillin and a loading control, the membrane can be stripped and re-probed with the respective primary and secondary antibodies, following the same procedure.
Conclusion
This compound presents a promising therapeutic strategy for glioblastoma by targeting PTPRZ and PTPRG. Its mechanism of action, leading to the hyperphosphorylation of paxillin at Tyr-118, disrupts key signaling pathways involved in tumor cell migration and proliferation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of paxillin phosphorylation in cancer. Further investigation into the downstream effectors of the this compound-paxillin signaling axis will be crucial for the development of novel anti-cancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 4. Phosphorylation of Tyrosine Residues 31 and 118 on Paxillin Regulates Cell Migration through an Association with Crk in Nbt-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxillin: a crossroad in pathological cell migration | Semantic Scholar [semanticscholar.org]
- 6. Lack of Paxillin phosphorylation promotes single-cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibitor NAZ2329: A Novel Regulator of SOX2 Expression in Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NAZ2329 and its role in the regulation of the transcription factor SOX2, a key player in cancer stem cell biology. The document details the mechanism of action of this compound, its effects on glioblastoma cells, and provides detailed experimental protocols for key assays cited in the research.
Core Concepts: this compound and SOX2 in Glioblastoma
Glioblastoma is a highly aggressive and malignant brain tumor characterized by a subpopulation of cancer stem cells that contribute to tumor initiation, progression, and therapeutic resistance.[1] The transcription factor SOX2 is a critical regulator of these stem-like properties.[2] this compound has emerged as a promising therapeutic agent that targets the enzymatic activity of Receptor-type Protein Tyrosine Phosphatase Zeta (PTPRZ) and Receptor-type Protein Tyrosine Phosphatase Gamma (PTPRG), members of the R5 subfamily of RPTPs.[2][3] This inhibition leads to a downstream reduction in SOX2 expression, thereby suppressing the cancer stem cell phenotype in glioblastoma.[2]
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that functions as a non-competitive, allosteric inhibitor of PTPRZ and PTPRG.[2][3] It binds to a newly identified cleft located just under the catalytic WPD loop of the active D1 domain of PTPRZ.[2] This binding event stabilizes an "extraordinarily open" conformation of the WPD loop, which is essential for catalysis. By locking the enzyme in this inactive state, this compound effectively inhibits its phosphatase activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| hPTPRZ1 (whole intracellular domain) | 7.5 | [3] |
| hPTPRZ-D1 fragment | 1.1 | More potent inhibition of the active domain.[4] |
| hPTPRG | 4.8 | [3] |
| PTPRA | 35.7 | [5] |
| PTPRM | 56.7 | [5] |
| PTPRS | 23.7 | [5] |
| PTPRB | 35.4 | [5] |
| PTPN1 | 14.5 | [5] |
| PTPN6 | 15.2 | [5] |
Table 2: Cellular Effects of this compound on Glioblastoma Cells
| Cell Line | Treatment | Effect |
| C6 (rat glioblastoma) | This compound (0-25 µM, 48 hours) | Dose-dependent inhibition of cell proliferation and migration.[4] |
| U251 (human glioblastoma) | This compound (0-25 µM, 48 hours) | Dose-dependent inhibition of cell proliferation and migration.[4] |
| C6 | This compound | Dose-dependent inhibition of sphere formation and decreased SOX2 expression.[3] |
| C6 | This compound (25 µM, 0-90 min) | Increased phosphorylation of paxillin (B1203293) at Tyr-118.[4] |
Table 3: In Vivo Antitumor Effects of this compound in a C6 Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| Vehicle Control (DMSO) | Intraperitoneal injection, twice weekly for 40 days | - |
| This compound | 22.5 mg/kg, intraperitoneal injection, twice weekly for 40 days | Moderate inhibitory effect on tumor growth.[3] |
| Temozolomide (TMZ) | 50 mg/kg, intraperitoneal injection, twice weekly for 40 days | - |
| This compound + TMZ | 22.5 mg/kg this compound and 50 mg/kg TMZ, intraperitoneal injection, twice weekly for 40 days | Significantly increased inhibition of tumor growth compared to single-agent treatments.[3] |
Signaling Pathway and Experimental Visualizations
Caption: this compound signaling pathway leading to SOX2 suppression.
References
- 1. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 2. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
NAZ2329: A Technical Guide to a Novel Chemical Probe for PTPRZ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NAZ2329, a first-in-class, cell-permeable allosteric inhibitor of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ). PTPRZ, a member of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), is a promising therapeutic target, particularly in the context of glioblastoma. This document consolidates the available quantitative data, detailed experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.
Core Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Construct | IC50 (µM) | Inhibition Type | Reference |
| Human PTPRZ1 | Intracellular (D1+D2) | 7.5 | Allosteric, Noncompetitive, Reversible | [1][2][3][4] |
| Human PTPRZ1 | D1 domain | 1.1 | Allosteric, Noncompetitive, Reversible | [1][2][3][4] |
| Human PTPRG | Not Specified | 4.8 | Allosteric, Noncompetitive, Reversible | [1][2][3][4] |
| Human PTPRA | Not Specified | 35.7 | Not Specified | [1][3] |
| Human PTPRM | Not Specified | 56.7 | Not Specified | [1][3] |
| Human PTPRS | Not Specified | 23.7 | Not Specified | [1][3] |
| Mouse PTPRB | Not Specified | 35.4 | Not Specified | [1][3] |
| Human PTPN1 | Not Specified | 14.5 | Not Specified | [1][3] |
| Human PTPN6 | Not Specified | 15.2 | Not Specified | [1][3] |
Table 2: Cellular Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Effect | Reference |
| Rat C6 Glioblastoma | Proliferation | 0 - 25 | Dose-dependent inhibition | [4] |
| Human U251 Glioblastoma | Proliferation | 0 - 25 | Dose-dependent inhibition | [4] |
| Rat C6 Glioblastoma | Migration | 0 - 25 | Dose-dependent inhibition | [4] |
| Human U251 Glioblastoma | Migration | 0 - 25 | Dose-dependent inhibition | [4] |
| Rat C6 Glioblastoma | Paxillin (B1203293) (Tyr-118) Phosphorylation | 25 | Increased phosphorylation | [4] |
| Rat C6 Glioblastoma | Sphere Formation | Not Specified | Inhibition | [4] |
| Rat C6 Glioblastoma | SOX2 Expression | Not Specified | Decreased expression | [4] |
Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Animal Model | Treatment | Dosage and Administration | Outcome | Reference |
| C6 Xenograft Mouse Model | This compound | 22.5 mg/kg, intraperitoneal, twice a week for 40 days | Moderate tumor growth inhibition | [3][4] |
| C6 Xenograft Mouse Model | This compound + Temozolomide | This compound: 22.5 mg/kg, i.p., twice a week; Temozolomide: 50 mg/kg | Significantly increased inhibition of tumor growth compared to single agents | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's biological context and characterization.
Caption: PTPRZ signaling and its inhibition by this compound.
Caption: Workflow for characterizing this compound.
Caption: Logic of this compound's development as a chemical probe.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
PTPRZ Enzymatic Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against PTPRZ using a fluorogenic substrate.
-
Materials:
-
Recombinant human PTPRZ1 enzyme (whole intracellular region or D1 domain)
-
This compound
-
6,8-difluoro-4-methylumbiliferyl phosphate (B84403) (DiFMUP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant PTPRZ1 enzyme to each well.
-
Pre-incubate the enzyme and this compound mixture for 60 minutes at room temperature to allow for binding.[1]
-
Initiate the enzymatic reaction by adding DiFMUP substrate to each well.
-
Measure the fluorescence intensity at multiple time points or at a fixed end-point using a fluorescence plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Glioblastoma Cell Proliferation Assay
This protocol describes the assessment of this compound's effect on the proliferation of glioblastoma cell lines.
-
Materials:
-
Rat C6 or human U251 glioblastoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
96-well clear plates
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a viability reagent like MTT or PrestoBlue)
-
-
Procedure:
-
Seed C6 or U251 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]
-
Prepare various concentrations of this compound in a complete growth medium. A vehicle control with DMSO should also be prepared.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours.[1]
-
After the incubation period, quantify the number of viable cells using a chosen cell counting method.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Western Blot for Paxillin Phosphorylation
This protocol details the detection of changes in paxillin phosphorylation at Tyr-118 in response to this compound treatment.
-
Materials:
-
Rat C6 glioblastoma cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-paxillin (Tyr-118), anti-paxillin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate C6 cells and grow until they reach 70-80% confluency.
-
Treat the cells with 25 µM this compound or DMSO for various time points (e.g., 0, 15, 30, 60, 90 minutes).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-paxillin (Tyr-118) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total paxillin and GAPDH as controls.
-
In Vivo Glioblastoma Xenograft Model
This protocol outlines the procedure for evaluating the antitumor effects of this compound in a mouse xenograft model.
-
Materials:
-
Nude mice
-
Rat C6 glioblastoma cells
-
This compound
-
Temozolomide (optional, for combination studies)
-
Vehicle for drug delivery (e.g., a suspension of DMSO, PEG300, Tween-80, and saline)[3]
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant C6 glioblastoma cells into the flanks of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., ~150 mm³).[1]
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Temozolomide alone, this compound + Temozolomide).
-
Prepare the this compound formulation. For a 2.5 mg/mL suspension, mix 100 µL of a 25.0 mg/mL DMSO stock with 400 µL PEG300, then add 50 µL Tween-80, and finally add 450 µL saline.[3]
-
Administer this compound at a dose of 22.5 mg/kg via intraperitoneal injection twice a week.[3][4]
-
If conducting a combination study, administer Temozolomide according to the established protocol (e.g., 50 mg/kg).[4]
-
Measure the tumor volume with calipers regularly (e.g., twice a week).
-
Continue the treatment for a specified period (e.g., 40 days) or until the tumors in the control group reach a predetermined size.[3][4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the tumor growth curves for each treatment group to evaluate the efficacy of the treatments.
-
References
- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of NAZ2329 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of NAZ2329, a novel small molecule inhibitor, in the context of cancer. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a first-in-class, cell-permeable small molecule that functions as an allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG.[1][2][3] PTPRZ is highly expressed in malignant gliomas, particularly in cancer stem cells, and its enzymatic activity is crucial for maintaining stem cell-like properties and tumorigenicity.[1][4][5] this compound has demonstrated potential as a therapeutic agent by suppressing these malignant properties in glioblastoma models.[1][2][4]
Mechanism of Action
This compound exerts its biological effects through a non-competitive, allosteric inhibition of PTPRZ and PTPRG.[1] Structural studies have revealed that this compound binds to a newly identified cleft located just under the catalytic WPD loop of the PTPRZ1-D1 domain. This binding traps the WPD loop in an "open" and inactive conformation, thereby inhibiting the phosphatase's catalytic activity.[1] The inhibition is reversible, as the enzymatic activity can be fully recovered after dilution of the compound.[6] By inhibiting PTPRZ, this compound promotes the tyrosine phosphorylation of substrates like paxillin (B1203293) at the Tyr-118 site.[2][3]
Biological Activities in Cancer
Inhibition of Cancer Stem Cell-like Properties
A key aspect of this compound's anti-cancer activity is its ability to suppress the stem cell-like properties of glioblastoma cells.[1][2][4][7] Treatment with this compound leads to a reduction in the expression of the stem cell transcription factor SOX2 in C6 and U251 glioblastoma cells.[1][8][9] This, in turn, abrogates the sphere-forming ability of these cells, a hallmark of cancer stemness.[1][9] The simultaneous inhibition of both PTPRZ and PTPRG may be more effective in producing this anti-glioma effect than targeting either phosphatase alone.[1]
Anti-proliferative and Anti-migratory Effects
This compound demonstrates dose-dependent inhibition of cell proliferation and migration in both rat C6 and human U251 glioblastoma cell lines.[2][3] This activity is consistent with the role of PTPRZ in promoting the malignant characteristics of glioblastoma cells.[1]
In Vivo Antitumor Activity
In preclinical xenograft models, this compound has shown significant antitumor effects.[1][4] When administered as a monotherapy, this compound has a moderate inhibitory effect on the growth of C6 glioblastoma xenografts in nude mice.[3] Notably, the combination of this compound with the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ), results in a synergistic and significantly stronger delay in tumor growth compared to either agent alone.[1][2][3] This suggests a promising combination therapy strategy for malignant gliomas.[1][5][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Target Enzyme | IC50 (µM) | Inhibition Type |
| hPTPRZ1 (D1+D2) | 7.5 | Allosteric, Non-competitive |
| hPTPRZ-D1 | 1.1 | Allosteric, Non-competitive |
| hPTPRG | 4.8 | Allosteric, Non-competitive |
| hPTPRA | 35.7 | - |
| hPTPRM | 56.7 | - |
| hPTPRS | 23.7 | - |
| mPTPRB | 35.4 | - |
| hPTPN1 | 14.5 | - |
| hPTPN6 | 15.2 | - |
| Data sourced from MedChemExpress and related studies.[2][3][6] |
Table 2: In Vitro Cellular Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect |
| Rat C6, Human U251 | Proliferation & Migration | 0 - 25 | 48 hours | Dose-dependent inhibition |
| Rat C6 | Western Blot (Paxillin pY118) | 25 | 0 - 90 minutes | Increased phosphorylation |
| Rat C6, Human U251 | Sphere Formation | Not specified | 7 days | Abrogated sphere formation |
| Rat C6, Human U251 | SOX2 Expression | Not specified | Not specified | Reduced expression |
| Data compiled from Fujikawa et al. and MedChemExpress.[1][2][3] |
Table 3: In Vivo Antitumor Efficacy of this compound in a C6 Xenograft Model
| Treatment Group | Dosage & Schedule | Median Time to Tumor Volume of 3,000 mm³ (days) |
| Vehicle (DMSO) | - | 17 |
| This compound alone | 22.5 mg/kg; i.p.; twice weekly | 25 |
| Temozolomide (TMZ) alone | Not specified | 25 |
| This compound + TMZ | 22.5 mg/kg (this compound); i.p.; twice weekly | 34 |
| Data from a study by Fujikawa et al.[1] |
Detailed Experimental Protocols
PTP Inhibition Assay
-
Objective: To determine the IC50 values of this compound against various PTPs.
-
Method: Recombinant human PTP enzymes were pre-incubated with varying concentrations of this compound for 60 minutes to allow for binding.[6] The enzymatic reaction was initiated by adding a fluorogenic, non-specific PTP substrate, 6,8-difluoro-4-methylumbiliferyl phosphate (B84403) (DiFMUP). The fluorescence, indicative of PTP activity, was measured over time.[6] Concentration-inhibition curves were generated to calculate the IC50 values.[6] For kinetic analysis, Lineweaver-Burk plots were generated by measuring PTP activity at various substrate concentrations in the presence of this compound.[6]
Cell-Based Assays
-
Cell Lines: Rat C6 and human U251 glioblastoma cells were used.[1][3]
-
Cell Proliferation and Migration: Cells were seeded and treated with this compound at concentrations ranging from 0 to 25 µM for 48 hours.[3] Proliferation was assessed using standard methods like MTT or cell counting. Migration was evaluated using transwell or wound-healing assays.
-
Sphere Formation Assay: Single cells were plated in a serum-free cancer stem cell medium and treated with this compound. After a 7-day culture period, the number and size of the formed spheres (neurospheres) were quantified to assess the impact on self-renewal capacity.[1]
-
Western Blot Analysis: C6 cells were treated with 25 µM this compound for various time points (0-90 minutes).[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE. Specific antibodies were used to detect the phosphorylation status of paxillin at Tyr-118 and the expression levels of SOX2.[1][3] GAPDH was often used as a loading control.[1]
Animal Studies (C6 Xenograft Model)
-
Animal Model: Female BALB/c-nu/nu nude mice (4 weeks old) were used.[1]
-
Tumor Implantation: C6 glioblastoma cells were implanted subcutaneously into the mice.[1]
-
Treatment: When tumors reached a size of approximately 150 mm³, mice were randomized into four groups: vehicle control, this compound alone, TMZ alone, and this compound + TMZ combination.[1] this compound was administered via intraperitoneal (i.p.) injection at 22.5 mg/kg twice a week.[3]
-
Efficacy Endpoint: Tumor volumes were measured regularly. The primary endpoint was the time for the tumor to reach a predetermined size (e.g., 3,000 mm³), and tumor growth curves were plotted to compare the efficacy of the different treatments.[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically inhibits PTPRZ/PTPRG, leading to reduced SOX2 expression.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.
Logical Relationship of this compound's Action
References
- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
NAZ2329: A Potential Differentiator of Oligodendrocyte Precursor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NAZ2329 is a cell-permeable, small molecule that acts as an allosteric inhibitor of Receptor-type Protein Tyrosine Phosphatase Zeta (PTPRZ) and Receptor-type Protein Tyrosine Phosphatase Gamma (PTPRG). PTPRZ is known to play a crucial role in maintaining oligodendrocyte precursor cells (OPCs) in an undifferentiated state.[1][2] By inhibiting PTPRZ, this compound has been shown to promote the differentiation of OPCs into mature, myelinating oligodendrocytes in vitro, suggesting its potential as a therapeutic agent for demyelinating diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the effects of this compound on OPCs, including quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions by allosterically inhibiting the catalytic activity of PTPRZ.[1] PTPRZ is a receptor-type protein tyrosine phosphatase that is highly expressed in OPCs and negatively regulates their differentiation.[3][4] The catalytic activity of PTPRZ helps to maintain OPCs in a proliferative and undifferentiated state.[1][2] The endogenous ligand for PTPRZ, pleiotrophin, induces oligodendrocyte differentiation by binding to the extracellular domain of PTPRZ and causing its dimerization or oligomerization, which inhibits its phosphatase activity.[1][2] this compound mimics this effect, leading to the downstream signaling events that promote OPC differentiation.[1][5]
Quantitative Data: Effect of this compound on OPC Differentiation
In vitro studies using the mouse oligodendrocyte-lineage cell line OL1 have demonstrated the dose-dependent effect of this compound on promoting OPC differentiation. The differentiation was quantified by measuring the ratio of cells expressing Myelin Basic Protein (MBP), a marker for mature oligodendrocytes, to cells expressing NG2, a marker for OPCs.
| This compound Concentration (µM) | Ratio of MBP-positive cells to NG2-positive cells (Arbitrary Units) |
| 0 (Vehicle) | ~1.0 |
| 3 | ~1.5 |
| 10 | ~2.0 |
| 30 | ~2.5 |
| (Data are estimated from the graphical representation in the cited literature and presented as approximate fold-change relative to the vehicle control.[5]) |
Experimental Protocols
The following is a detailed methodology for the in vitro differentiation of oligodendrocyte precursor cells using this compound, based on published research.[1][2][5]
Cell Line: Mouse oligodendrocyte-lineage OL1 cells.
Culture Conditions:
-
OL1 cells are cultured in differentiation media.
-
This compound is added to the differentiation media at various concentrations (e.g., 3 µM, 10 µM, 30 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Cells are incubated for 10 days to allow for differentiation.
Analysis:
-
After the 10-day incubation period, the cells are fixed with formalin.
-
Immunocytochemistry is performed using the following primary antibodies:
-
Anti-NG2 proteoglycan antibody to identify oligodendrocyte precursor cells.
-
Anti-Myelin Basic Protein (MBP) antibody to identify mature oligodendrocytes.
-
-
Nuclei are counterstained with DAPI.
-
Fluorescence microscopy is used to visualize and quantify the number of NG2-positive and MBP-positive cells.
-
The ratio of MBP-positive cells to NG2-positive cells is calculated for each treatment condition to determine the extent of differentiation.
Signaling Pathways
The inhibitory action of this compound on PTPRZ initiates a signaling cascade that promotes OPC differentiation. Inhibition of PTPRZ leads to an increase in the tyrosine phosphorylation of several downstream substrates. This includes AFAP1L2, paxillin, ERBB4, GIT1, p190RhoGAP, and NYAP2. The increased phosphorylation of these substrates, particularly AFAP1L2, activates the PI3K-AKT signaling pathway, which is a key driver of oligodendrocyte differentiation and survival.
Caption: this compound inhibits PTPRZ, promoting differentiation.
Experimental Workflow
The general workflow for investigating the effect of this compound on OPC differentiation is outlined below.
Caption: Workflow for in vitro OPC differentiation assay.
Preclinical Status and Future Directions
While the in vitro data are promising, there is currently a lack of published preclinical studies evaluating the efficacy of this compound in in vivo models of demyelination. The primary focus of in vivo research on this compound has been its anti-tumor effects in glioblastoma models.[5] Future research should aim to assess the ability of this compound to promote remyelination and functional recovery in animal models of diseases like multiple sclerosis. Key considerations for future studies will be the blood-brain barrier permeability of this compound and its potential off-target effects.
Conclusion
This compound represents a promising small molecule for promoting the differentiation of oligodendrocyte precursor cells. Its well-defined mechanism of action, involving the allosteric inhibition of PTPRZ, and its demonstrated efficacy in vitro make it a compelling candidate for further investigation as a remyelinating therapy. The detailed experimental protocols and understanding of the signaling pathways provided in this guide should serve as a valuable resource for researchers and drug development professionals working to advance treatments for demyelinating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Repositioning Therapy for Drug-Resistant Glioblastoma: In Vivo Validation Study of Clindamycin Treatment Targeting the mTOR Pathway and Combination Therapy with Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pen-2 Negatively Regulates the Differentiation of Oligodendrocyte Precursor Cells into Astrocytes in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
NAZ2329: A Novel Allosteric Inhibitor Targeting Cancer Stemness in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma, the most aggressive form of brain cancer, is characterized by a high degree of therapeutic resistance and tumor recurrence, largely attributed to a subpopulation of cancer stem cells (CSCs).[1][2] A promising therapeutic strategy involves the targeted inhibition of pathways essential for maintaining this CSC phenotype. This technical guide details the mechanism of action, preclinical efficacy, and experimental framework for NAZ2329, a first-in-class, cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG.[3][4][5] this compound has demonstrated significant potential in suppressing glioblastoma stem cell-like properties and inhibiting tumor growth, positioning it as a compelling candidate for further preclinical and clinical investigation.[1][3][4][6]
Introduction to this compound
This compound, with the chemical formula C21H18F3NO4S3, is a small molecule inhibitor identified as 3-{[2-ethoxy-5-(trifluoromethyl)benzyl]thio-N-(phenylsulfonyl)thiophene-2-carboxamide.[5] It emerged from a screening for cell-permeable inhibitors of PTPRZ, a target highly expressed in glioblastoma, particularly in cancer stem cells.[1][2][5] Unlike traditional competitive inhibitors that target the active site, this compound functions through a noncompetitive, allosteric mechanism, offering a potentially more specific and durable therapeutic effect.[4][5]
Mechanism of Action
This compound preferentially inhibits PTPRZ and PTPRG.[3][4][5] Structural studies have revealed that this compound binds to a newly identified cleft located just under the catalytic WPD loop of the PTPRZ1-D1 domain.[5][7] This binding stabilizes an "extraordinarily open" conformation of the WPD loop, thereby preventing the conformational changes necessary for catalytic activity.[7] This allosteric inhibition is distinct from competitive inhibitors which typically induce a closed conformation of this loop.[7]
Signaling Pathway
The inhibitory action of this compound on PTPRZ/PTPRG leads to downstream effects on signaling pathways critical for cancer stemness. A key consequence is the increased phosphorylation of substrates like paxillin (B1203293) at the Tyr-118 site.[3][4] Furthermore, this compound treatment results in the reduced expression of the transcription factor SOX2, a master regulator of pluripotency and a key marker of cancer stem cells.[4][5][8] The concomitant knockdown of both PTPRZ and PTPRG has been shown to decrease SOX2 expression and sphere formation in glioblastoma cells, suggesting that dual inhibition by this compound is a superior strategy.[7][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Target | Inhibitor | IC50 Value (µM) | Reference |
| hPTPRZ1 (whole intracellular D1+D2) | This compound | 7.5 | [3][4][5] |
| hPTPRG | This compound | 4.8 | [3][4] |
| PTPRZ-D1 fragment | This compound | 1.1 | [3][4][5] |
| Cell Line | Treatment | Concentration | Effect | Reference |
| C6 (rat glioblastoma) | This compound | 0-25 µM (48 hours) | Dose-dependent inhibition of cell proliferation and migration. | [3][4] |
| U251 (human glioblastoma) | This compound | 0-25 µM (48 hours) | Dose-dependent inhibition of cell proliferation and migration. | [3][4] |
| C6 (sphere-forming) | This compound | Dose-dependent | Inhibition of sphere formation and decrease in SOX2 expression. | [4] |
| In Vivo Model | Treatment | Dosage | Effect | Reference |
| C6 Glioblastoma Xenograft | This compound alone | 22.5 mg/kg (IP, twice weekly for 40 days) | Moderate inhibitory effect on tumor growth. | [3][4] |
| C6 Glioblastoma Xenograft | This compound + Temozolomide (B1682018) | 22.5 mg/kg (this compound) + 50 mg/kg (TMZ) | Significantly increased inhibition of tumor growth compared to single agents. | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies for key experiments cited in the literature.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Protocol:
-
Glioblastoma cells (e.g., C6 or U251) are dissociated into a single-cell suspension.
-
Cells are seeded at a low density (e.g., 5 x 10^3 cells/well in a 96-well plate) in serum-free cancer stem cell medium.[5]
-
The cells are treated with varying concentrations of this compound or a vehicle control.
-
Plates are incubated under standard cell culture conditions for a period of 7-10 days to allow for sphere formation.
-
The number and size of the resulting spheres (neurospheres) are quantified using microscopy.
-
For molecular analysis, spheres can be collected, dissociated, and subjected to Western blotting to determine the expression levels of stem cell markers like SOX2.
Western Blotting for Protein Phosphorylation and Expression
Western blotting is employed to detect changes in protein expression and phosphorylation status.
Protocol:
-
Cells are treated with this compound for the desired time points.
-
Whole-cell lysates are prepared using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-paxillin (Tyr-118), anti-paxillin, anti-SOX2, and a loading control like anti-β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of glioblastoma cells (e.g., C6).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups: vehicle control, this compound alone, temozolomide (TMZ) alone, and this compound in combination with TMZ.
-
This compound is administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 22.5 mg/kg, twice weekly).[3][4]
-
Tumor volume and body weight are monitored regularly throughout the study.
-
The study is concluded when tumors in the control group reach a predetermined endpoint, and tumors are excised for further analysis.
Future Directions and Clinical Perspective
The preclinical data for this compound strongly support its development as a novel therapeutic for glioblastoma. Its ability to suppress cancer stem cell properties and synergize with the standard-of-care chemotherapy, temozolomide, is particularly encouraging.[5][8] As of the latest available information, there are no registered clinical trials specifically for this compound. However, the promising preclinical results warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy studies in more advanced preclinical models. The development of allosteric inhibitors like this compound represents a significant advancement in targeting protein tyrosine phosphatases, which have historically been considered "undruggable" targets.[5] The continued exploration of this compound and similar compounds holds the potential to introduce a new class of targeted therapies for glioblastoma and other malignancies driven by aberrant PTPRZ/PTPRG signaling.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NAZ2329 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NAZ2329, a novel allosteric inhibitor of the receptor-type protein tyrosine phosphatases PTPRZ and PTPRG, in preclinical in vivo xenograft models of glioblastoma. The provided protocols and data are intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a cell-permeable small molecule that has demonstrated significant anti-tumor activity in glioblastoma models.[1] It functions by allosterically inhibiting PTPRZ and PTPRG, which are implicated in maintaining cancer stem cell-like properties.[2] Preclinical studies have shown that this compound can suppress tumor growth and enhance the efficacy of standard-of-care chemotherapy, such as temozolomide (B1682018) (TMZ).[2] These notes offer detailed protocols for utilizing this compound in a subcutaneous glioblastoma xenograft model, based on published studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in a C6 glioblastoma xenograft mouse model, as reported in the literature.
| Parameter | Value | Reference |
| Drug | This compound | |
| Cancer Model | C6 glioblastoma subcutaneous xenograft | [3] |
| Animal Model | Nude mice | [2][3] |
| Dosage | 45 µmol (22.5 mg)/kg body weight | [2][3] |
| Administration Route | Intraperitoneal (IP) injection | [3] |
| Treatment Schedule | Twice per week | [3] |
| Combination Agent | Temozolomide (TMZ) | [3] |
| TMZ Dosage | 50 mg/kg body weight | [2][3] |
| Efficacy (Monotherapy) | Moderate inhibition of tumor growth | |
| Efficacy (Combination) | Significantly delayed tumor growth compared to single agents |
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting the receptor-type protein tyrosine phosphatases PTPRZ and PTPRG. This inhibition leads to a cascade of downstream signaling events that ultimately suppress cancer stem cell-like properties and reduce tumor growth. One of the key mechanisms is the downregulation of the transcription factor SOX2, which is crucial for maintaining stemness in glioblastoma cells.[2]
Experimental Protocols
C6 Glioblastoma Subcutaneous Xenograft Model
This protocol details the establishment and treatment of a subcutaneous xenograft model using the C6 glioblastoma cell line.
Materials:
-
C6 glioblastoma cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Temozolomide (TMZ)
-
Vehicle control (e.g., DMSO)
-
Appropriate solvent for this compound and TMZ
-
Syringes and needles (27G or similar)
-
Calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Cell Preparation:
-
Culture C6 glioblastoma cells under standard conditions.
-
On the day of injection, harvest cells and resuspend them in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 5 x 106 cells) into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average volume of approximately 150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound, TMZ, this compound + TMZ).[2][3]
-
Prepare this compound solution for a dose of 22.5 mg/kg.
-
Prepare TMZ solution for a dose of 50 mg/kg.[2]
-
Administer the treatments via intraperitoneal (IP) injection twice per week.
-
-
Endpoint and Data Collection:
-
Continue treatment and tumor monitoring until tumors reach a predetermined endpoint (e.g., >3,000 mm3) or for a defined study duration (e.g., 40 days), in accordance with animal welfare guidelines.[2][3]
-
Record tumor volumes and mouse body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vivo xenograft study.
References
Application Notes and Protocols for NAZ2329 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAZ2329 is a cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), with high potency for Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor Type G (PTPRG). It binds to the active D1 domain of these phosphatases. By inhibiting PTPRZ and PTPRG, this compound has been shown to suppress stem cell-like properties and tumor growth in glioblastoma cells, making it a compound of significant interest in cancer research and drug development.[1][2] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and use in research settings.
This compound Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈F₃NO₄S₃ |
| Molecular Weight | 501.56 g/mol |
| CAS Number | 2809469-05-2 |
| Primary Targets | PTPRZ, PTPRG |
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro studies.
3.1. Quantitative Solubility Data
| Solvent | Concentration (in vitro) | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 199.38 mM | Ultrasonic treatment may be required for complete dissolution. |
3.2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene (B1209903) vials with screw caps
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 501.56 g/mol * (1000 mg / 1 g) = 5.0156 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
3.3. Experimental Workflow for Kinetic Solubility Assessment
This workflow outlines a general procedure for determining the kinetic solubility of this compound.
Stability of this compound in DMSO
Understanding the stability of this compound in DMSO is crucial for ensuring the reliability and reproducibility of experimental results.
4.1. Storage Recommendations
For optimal stability, this compound solutions in DMSO should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
4.2. Protocol for Assessing Long-Term Stability in DMSO
This protocol provides a framework for evaluating the stability of a this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber glass vials with Teflon-lined caps
-
HPLC system with a UV detector
Procedure:
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the 10 mM stock solution, take an aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) with a mixture of acetonitrile and water.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T0 serves as the baseline.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber glass vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Dilute and analyze by HPLC using the same method as the T0 sample.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent compound at each time point to the T0 peak area.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
4.3. Experimental Workflow for Stability Assessment
This diagram illustrates the workflow for conducting a stability study of this compound in DMSO.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of PTPRZ and PTPRG. In the context of glioblastoma, the inhibition of PTPRZ by this compound leads to downstream effects that suppress the malignant phenotype. PTPRZ is known to dephosphorylate several key signaling proteins. By inhibiting PTPRZ, this compound promotes the phosphorylation of substrates like paxillin, which is involved in cell migration.[2] Furthermore, inhibition of the PTPRZ signaling axis has been shown to reduce the expression of the stem cell transcription factor SOX2, thereby inhibiting the self-renewal and sphere-forming abilities of glioblastoma cells.[3][4][5] The PTPRZ pathway is also known to interact with major cancer-related signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[6]
5.1. Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Tyrosine Phosphatase Receptor Type Z in Central Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From signalling pathways to targeted therapies: unravelling glioblastoma’s secrets and harnessing two decades of progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAZ2329 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of NAZ2329, a cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), PTPRZ and PTPRG, in mouse models of glioblastoma.[1] The following protocols are intended to serve as a detailed resource for conducting preclinical studies with this compound.
Mechanism of Action
This compound is a first-in-class small molecule that allosterically and preferentially inhibits PTPRZ and PTPRG.[1] It binds to the active D1 domain of these phosphatases, leading to the suppression of their enzymatic activity.[1] In glioblastoma cells, inhibition of PTPRZ by this compound has been shown to suppress stem cell-like properties, inhibit tumor growth, and reduce cell proliferation and migration.[1][2] This is achieved, in part, by promoting the phosphorylation of downstream substrates such as paxillin (B1203293) at Tyr-118 and reducing the expression of the transcription factor SOX2.[1][3]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma cells. Inhibition of PTPRZ by this compound leads to increased phosphorylation of paxillin, a key component of focal adhesions, thereby affecting cell migration. Furthermore, this compound treatment has been shown to decrease the expression of SOX2, a transcription factor crucial for maintaining cancer stem cell-like properties.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in a C6 Glioblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Outcome |
| Vehicle (DMSO) | - | Intraperitoneal | Twice per week for 40 days | Control group |
| This compound | 22.5 mg/kg | Intraperitoneal | Twice per week for 40 days | Moderate inhibition of tumor growth |
| Temozolomide (TMZ) | 50 mg/kg | Intraperitoneal | Twice per week for 40 days | Moderate inhibition of tumor growth |
| This compound + TMZ | 22.5 mg/kg + 50 mg/kg | Intraperitoneal | Twice per week for 40 days | Significantly delayed tumor growth compared to single-agent groups |
Data sourced from studies on female BALB/c-nu/nu mice bearing C6 glioblastoma xenografts.[1]
Table 2: In Vitro Activity of this compound
| Assay | Cell Lines | Concentration Range | Incubation Time | Effect |
| Cell Proliferation | C6 (rat glioblastoma), U251 (human glioblastoma) | 0-25 µM | 48 hours | Dose-dependent inhibition |
| Cell Migration | C6, U251 | 0-25 µM | Not specified | Dose-dependent inhibition |
| Paxillin Phosphorylation | C6 | 25 µM | 0-90 minutes | Increased phosphorylation at Tyr-118 |
| Sphere Formation | C6 | Not specified | Not specified | Dose-dependent inhibition |
Data sourced from in vitro studies on glioblastoma cell lines.[1]
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the preparation and intraperitoneal administration of this compound to mice bearing glioblastoma xenografts.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
Protocol:
-
Preparation of this compound Formulation (2.5 mg/mL):
-
Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspended solution.[4]
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the correct injection volume. The dosage is 22.5 mg/kg.
-
For a 20g mouse, the required dose is 0.45 mg (22.5 mg/kg * 0.02 kg).
-
The injection volume would be 180 µL (0.45 mg / 2.5 mg/mL).
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle with the bevel facing up.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
In Vitro Assays
1. Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cells (e.g., C6, U251)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 1 x 10³ to 1 x 10⁵ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Treat cells with various concentrations of this compound (0-25 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
2. Transwell Migration Assay
This assay assesses the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Starve cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium containing various concentrations of this compound or vehicle.
-
Seed 1 x 10⁵ cells in 100 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubate for 2-5 hours at 37°C.
-
Remove the Transwell inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10-15 minutes.
-
Stain the cells with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope.
3. Spheroid Formation Assay
This assay evaluates the ability of glioblastoma cells to form three-dimensional spheroids, a characteristic of cancer stem-like cells.
Materials:
-
Glioblastoma cells
-
Non-adherent round-bottom 96-well plates
-
Complete culture medium
-
This compound
-
Microscope
Protocol:
-
Prepare a single-cell suspension of glioblastoma cells.
-
Seed 10,000 cells in 100 µL of complete medium containing various concentrations of this compound or vehicle into each well of a non-adherent 96-well plate.
-
Allow the cells to aggregate and form spheroids over 3 days.
-
Monitor spheroid formation and measure their diameter using a microscope with imaging software.
4. Western Blot for Phosphorylated Paxillin
This protocol detects the level of phosphorylated paxillin in response to this compound treatment.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-paxillin (Tyr118) and anti-total paxillin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Protocol:
-
Treat glioblastoma cells with 25 µM this compound for various time points (0-90 minutes).
-
Lyse the cells and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-paxillin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an anti-total paxillin antibody as a loading control.
References
Application Notes and Protocols: Utilizing NAZ2329 in Combination with Temozolomide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The standard of care often includes surgical resection followed by radiotherapy and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ). However, resistance to TMZ is a significant clinical obstacle. Emerging therapeutic strategies aim to overcome this resistance by targeting alternative signaling pathways crucial for GBM cell survival and proliferation.
One such target is the Receptor-type Protein Tyrosine Phosphatase Zeta (PTPRZ). PTPRZ, and its family member PTPRG, are highly expressed in glioblastoma and are associated with maintaining cancer stem cell-like properties, which are thought to drive tumor recurrence and therapy resistance. NAZ2329 is a first-in-class, cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases, showing preferential inhibition of PTPRZ and PTPRG. Preclinical studies have indicated that inhibiting PTPRZ can attenuate the malignant characteristics of glioblastoma cells.
This document provides detailed application notes and protocols for the combined use of this compound and temozolomide in preclinical glioblastoma models, based on available research. The combination of this compound's targeted inhibition of key survival pathways with the DNA-damaging effects of temozolomide presents a promising strategy to enhance anti-tumor efficacy.
Mechanism of Action
This compound: this compound is an allosteric inhibitor of PTPRZ and PTPRG.[1] It binds to a cleft near the catalytic WPD loop of the active D1 domain, stabilizing an open conformation that prevents the catalytic transition necessary for phosphatase activity.[2][3] PTPRZ is implicated in maintaining the undifferentiated state of glioblastoma stem cells.[1][4] By inhibiting PTPRZ, this compound promotes the differentiation of these cells and suppresses their stem cell-like properties, including sphere formation.[1][4] Downstream signaling pathways affected by PTPRZ inhibition include the PI3K/Akt and β-catenin pathways.[5][6]
Temozolomide (TMZ): Temozolomide is a prodrug that, at physiological pH, spontaneously converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[5][7][8] MTIC is a DNA alkylating agent that introduces methyl groups primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[4][6] The most cytotoxic lesion is the O6-methylguanine adduct, which, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks during subsequent replication cycles and ultimately triggers apoptosis.[4][6]
Combined Action: The synergistic anti-tumor effect of combining this compound and temozolomide is hypothesized to stem from a dual-pronged attack on glioblastoma cells. While temozolomide induces DNA damage, leading to cell cycle arrest and apoptosis, this compound targets the cancer stem cell-like population and may disrupt signaling pathways that contribute to DNA repair and cell survival, thereby sensitizing the tumor cells to the effects of temozolomide.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | IC50 (µM) | Cell Lines | Assay Type | Reference |
| This compound | hPTPRZ1 | 7.5 | - | Enzyme Assay | [1][9] |
| hPTPRG | 4.8 | - | Enzyme Assay | [1][9] | |
| PTPRZ-D1 fragment | 1.1 | - | Enzyme Assay | [1][2][9] | |
| C6 (rat glioblastoma) | Dose-dependent inhibition (0-25 µM) | C6 | Proliferation & Migration | [1] | |
| U251 (human glioblastoma) | Dose-dependent inhibition (0-25 µM) | U251 | Proliferation & Migration | [1] |
In Vivo Efficacy of this compound and Temozolomide Combination Therapy
C6 Xenograft Mouse Model
| Treatment Group | N | Median Survival (Days to reach 3000 mm³ tumor volume) | P-value vs. Vehicle | P-value vs. This compound | P-value vs. TMZ | Reference |
| Vehicle (DMSO) | 7 | ~20 | - | - | - | [7] |
| This compound (22.5 mg/kg) | 9 | ~25 | >0.05 | - | - | [7] |
| Temozolomide (50 mg/kg) | 9 | ~28 | >0.05 | - | - | [7] |
| This compound + Temozolomide | 9 | ~38 | <0.05 | <0.05 | <0.05 | [7] |
Experimental Protocols
In Vitro Sphere Formation Assay
This protocol is a general guideline for assessing the effect of this compound and temozolomide on the self-renewal capacity of glioblastoma stem-like cells.
Materials:
-
Glioblastoma cell lines (e.g., C6, U251)
-
Serum-free cancer stem cell medium
-
Ultra-low attachment plates (e.g., 24-well or 96-well)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
Trypsin-EDTA
-
Cell counter
-
Microscope
Protocol:
-
Culture glioblastoma cells to ~80% confluency.
-
Prepare a single-cell suspension by trypsinization.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend cells in serum-free cancer stem cell medium at a density of 2000 cells/mL (this may need optimization depending on the cell line).
-
Add this compound and/or Temozolomide to the cell suspension at the desired final concentrations. It is recommended to perform a dose-response curve for each compound individually before testing the combination.
-
Plate 250 µL of the cell suspension per well in a 24-well ultra-low attachment plate (final cell count of 500 cells/well).
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor sphere formation daily under a microscope. Add fresh media every 2-3 days, being careful not to disturb the forming spheres.
-
After 7-10 days, count the number of spheres with a diameter greater than 50 µm.
-
Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of spheres / Number of cells seeded) x 100%.
-
Compare the TFE between the different treatment groups.
In Vivo C6 Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with temozolomide.
Materials:
-
Nude mice
-
C6 rat glioblastoma cells
-
This compound
-
Temozolomide
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 5 x 10^6 C6 cells into the flank of each nude mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a volume of approximately 150 mm³, randomize the mice into four treatment groups:
-
Vehicle control (intraperitoneal injection)
-
This compound (22.5 mg/kg, intraperitoneal injection)
-
Temozolomide (50 mg/kg, intraperitoneal injection)
-
This compound (22.5 mg/kg) + Temozolomide (50 mg/kg) (intraperitoneal injection)
-
-
Administer the treatments twice per week.[7]
-
Continue treatment and tumor monitoring until the humane endpoint is reached (e.g., tumor volume >3000 mm³ or up to 40 days post-treatment initiation).[7]
-
Record the tumor volume for each mouse at regular intervals to generate tumor growth curves.
-
Record the number of days for each mouse to reach the endpoint tumor volume for survival analysis.
-
Perform statistical analysis (e.g., Kaplan-Meier analysis with a log-rank test) to compare the survival between the different treatment groups.[7]
Visualizations
Signaling Pathways
Caption: Proposed mechanism of synergistic action of this compound and Temozolomide.
Experimental Workflow
Caption: Workflow for the in vivo C6 xenograft combination therapy study.
Conclusion
The combination of this compound and temozolomide represents a rational and promising therapeutic strategy for glioblastoma. By targeting both the cancer stem cell-like population and inducing direct DNA damage, this combination has demonstrated significant preclinical efficacy in vivo. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to explore the potential of this combination in a clinical setting. The protocols and data presented here provide a foundation for researchers to further investigate and build upon these findings.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. Novel OLIG2 inhibitor synergizes with temozolomide to suppress glioblastoma | BioWorld [bioworld.com]
- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Oxidative Stress Causes Amplification and Overexpression of ptprz1 Protein Tyrosine Phosphatase to Activate β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumour-associated macrophages secrete pleiotrophin to promote PTPRZ1 signalling in glioblastoma stem cells for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
- 9. P08.28 The combination therapy with temozolomide and DWMA-003TS for glioblastoma in vitro and invivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NAZ2329 Treatment of C6 and U251 Glioblastoma Cells
For Research Use Only.
Introduction
Glioblastoma is an aggressive and challenging primary brain tumor characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. A subpopulation of glioblastoma cells, known as glioblastoma stem-like cells (GSCs), are thought to contribute significantly to tumor initiation, maintenance, and therapeutic resistance. The receptor-type protein tyrosine phosphatases PTPRZ and PTPRG have been identified as key regulators of GSC properties. NAZ2329 is a cell-permeable small molecule that functions as an allosteric inhibitor of both PTPRZ and PTPRG.[1] This document provides detailed application notes and protocols for the treatment of rat C6 and human U251 glioblastoma cell lines with this compound, summarizing its effects on cell viability, stem cell-like properties, and migration.
Mechanism of Action
This compound exerts its anti-tumor effects by allosterically inhibiting the catalytic activity of PTPRZ and PTPRG.[2] This inhibition leads to downstream effects on signaling pathways that maintain stem cell-like properties in glioblastoma cells. A key downstream target is the transcription factor SOX2, which is crucial for maintaining the self-renewal and pluripotency of stem cells. Treatment with this compound has been shown to reduce the expression of SOX2 in both C6 and U251 glioblastoma cells.[1][3] This reduction in SOX2 is associated with a decrease in the sphere-forming ability of these cells, a hallmark of GSCs.
References
Application Notes and Protocols: Sphere Formation Assay with NAZ2329 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a sphere formation assay to assess the impact of NAZ2329 on the self-renewal capacity of cancer stem-like cells (CSCs). The information is intended for professionals in cancer research and drug development.
Introduction
The sphere formation assay is a widely used in vitro method to identify and quantify cancer stem-like cells, which are characterized by their ability to self-renew and differentiate.[1][2] This assay is based on the principle that CSCs, when cultured in non-adherent, serum-free conditions, can proliferate and form three-dimensional spherical colonies known as tumorspheres.[1][3][4] In contrast, non-stem cancer cells or differentiated cells typically fail to survive and proliferate under these conditions.[1] The number and size of the spheres formed are indicative of the self-renewal potential of the CSC population.
This compound is a cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG.[5][6] PTPRZ has been implicated in maintaining the stem cell-like properties of certain cancer cells, such as glioblastoma.[7][8][9] Inhibition of PTPRZ by this compound has been shown to suppress stem cell-like properties, reduce the expression of the stem cell transcription factor SOX2, and inhibit the sphere-forming ability of glioblastoma cells.[6][7][8] This makes the sphere formation assay an ideal platform to evaluate the efficacy of this compound in targeting the CSC population.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from a sphere formation assay with this compound treatment.
Table 1: Effect of this compound on Sphere Formation Efficiency (SFE)
| Treatment Group | This compound Concentration (µM) | Number of Cells Seeded per Well | Number of Spheres Formed per Well (Mean ± SD) | Sphere Formation Efficiency (%) |
| Vehicle Control | 0 (e.g., DMSO) | 1000 | ||
| This compound | 1 | 1000 | ||
| This compound | 5 | 1000 | ||
| This compound | 10 | 1000 | ||
| This compound | 25 | 1000 |
Sphere Formation Efficiency (%) = (Number of spheres formed / Number of cells seeded) x 100[10][11]
Table 2: Effect of this compound on Sphere Size
| Treatment Group | This compound Concentration (µM) | Average Sphere Diameter (µm) (Mean ± SD) |
| Vehicle Control | 0 (e.g., DMSO) | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 25 |
Table 3: Effect of this compound on Secondary Sphere Formation (Self-Renewal Capacity)
| Primary Treatment Group | This compound Concentration (µM) in Primary Culture | Number of Cells Seeded per Well from Dissociated Primary Spheres | Number of Secondary Spheres Formed per Well (Mean ± SD) | Secondary SFE (%) |
| Vehicle Control | 0 | 500 | ||
| This compound | 10 | 500 |
Table 4: Effect of this compound on Stem Cell Marker Expression (e.g., SOX2) in Spheres
| Treatment Group | This compound Concentration (µM) | Relative SOX2 mRNA Expression (Fold Change vs. Control) | % of SOX2 Positive Cells (by Immunofluorescence) |
| Vehicle Control | 0 (e.g., DMSO) | 1.0 | |
| This compound | 10 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., U251 or C6 glioblastoma cells)[6]
-
DMEM/F12 medium[1]
-
B-27 supplement[1]
-
Recombinant human Epidermal Growth Factor (EGF)[1]
-
Recombinant human basic Fibroblast Growth Factor (bFGF)[1]
-
Penicillin-Streptomycin solution[1]
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)[1]
-
Cell counter (e.g., hemocytometer)
-
Microscope with imaging capabilities
Methods
1. Preparation of Sphere Formation Medium (SFM)
-
To a 500 mL bottle of DMEM/F12 medium, add:
-
10 mL of B-27 supplement (50X)
-
5 mL of Penicillin-Streptomycin (100X)
-
10 µg of recombinant human EGF (final concentration 20 ng/mL)
-
10 µg of recombinant human bFGF (final concentration 20 ng/mL)
-
-
Filter-sterilize the complete SFM and store at 4°C for up to 2-4 weeks.
2. Cell Preparation
-
Culture the cancer cells in their recommended standard culture medium until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[12]
-
Neutralize the trypsin with standard culture medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in a small volume of SFM.
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
To obtain a single-cell suspension, pass the cells through a 40 µm cell strainer.
3. Sphere Formation Assay with this compound Treatment
-
Dilute the single-cell suspension in SFM to the desired seeding density (e.g., 1,000 to 5,000 cells/mL, this may need optimization for your cell line).[1]
-
Prepare serial dilutions of this compound in SFM from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the cell suspension to the wells of an ultra-low attachment plate.
-
Add the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25 µM).[6] Include a vehicle control (DMSO) group.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.[1]
-
Culture for 7-14 days. Add fresh SFM with the corresponding this compound concentration every 3-4 days.[12]
4. Quantification of Sphere Formation
-
After the incubation period, count the number of spheres in each well using a microscope. A sphere is typically defined as a spherical, non-adherent colony with a diameter greater than 50 µm.[1]
-
Capture images of the spheres for size analysis. Measure the diameter of at least 20-30 representative spheres per condition using image analysis software.
-
Calculate the Sphere Formation Efficiency (SFE) as described in Table 1.
5. Secondary Sphere Formation Assay (Self-Renewal Assay)
-
Carefully collect the primary spheres from each treatment group.
-
Gently centrifuge the spheres and aspirate the supernatant.
-
Dissociate the spheres into single cells using Trypsin-EDTA and gentle mechanical trituration.
-
Wash the cells with PBS and resuspend them in fresh SFM (without this compound).
-
Perform a viable cell count.
-
Re-plate the single cells at a low density (e.g., 500 cells/well) in ultra-low attachment plates.
-
Culture for another 7-14 days and quantify the number of secondary spheres formed.
6. Analysis of Stem Cell Marker Expression
-
Collect spheres from the vehicle control and this compound-treated groups.
-
For qPCR analysis, extract total RNA from the spheres, synthesize cDNA, and perform quantitative real-time PCR for SOX2 and a housekeeping gene.
-
For immunofluorescence, fix the spheres, embed them, and perform immunohistochemistry or immunocytochemistry using an antibody against SOX2.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on cancer stem-like cells.
Caption: Experimental workflow for the sphere formation assay with this compound treatment.
References
- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 2. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]
- 3. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 11. jove.com [jove.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for NA-Z2329 Target Engagement Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAZ2329 is a cell-permeable, allosteric inhibitor targeting the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), with high affinity for Protein Tyrosine Phosphatase Receptor Zeta (PTPRZ) and PTPRG.[1][2] By binding to the active D1 domain, this compound effectively inhibits the phosphatase activity of these receptors.[1][3][4] This inhibition leads to downstream signaling alterations, including an increase in the phosphorylation of substrates like paxillin (B1203293) at Tyr-118 and a reduction in the expression of transcription factors such as SOX2.[1][2][3][5] These effects contribute to the suppression of tumor growth and stem cell-like properties in cancers such as glioblastoma.[1][2][3][6][7][8]
This document provides detailed protocols and application notes for assessing the target engagement of this compound in a cellular context using Western blot analysis. The following sections outline the necessary experimental workflows, data interpretation, and visualization of the relevant signaling pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess this compound target engagement. The data represents the normalized intensity of phosphoprotein and total protein signals, demonstrating a dose-dependent effect of this compound.
| Treatment Group | p-Paxillin (Tyr118) (Normalized Intensity) | SOX2 (Normalized Intensity) | Fold Change (p-Paxillin vs. Vehicle) | Fold Change (SOX2 vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.0 | 1.0 |
| This compound (5 µM) | 2.15 ± 0.25 | 0.68 ± 0.07 | 2.15 | 0.68 |
| This compound (10 µM) | 3.89 ± 0.41 | 0.42 ± 0.05 | 3.89 | 0.42 |
| This compound (25 µM) | 5.23 ± 0.58 | 0.21 ± 0.03 | 5.23 | 0.21 |
Data are presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate glioblastoma cells (e.g., U251 or C6) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 5, 10, and 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Incubation: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired time period (e.g., 24-48 hours).
Cell Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with RIPA buffer.
SDS-PAGE and Immunoblotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 4-20% Tris-glycine gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Paxillin (Tyr118), SOX2, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Data Acquisition and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and acquire the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.[10]
-
Normalization: Normalize the intensity of the target protein bands (p-Paxillin and SOX2) to the intensity of the loading control band in the same lane.[11][12][13]
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PTPRZ Function in Neurobiology using NAZ2329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) is a transmembrane protein highly expressed in the central nervous system (CNS), particularly in glial cells like oligodendrocyte precursor cells (OPCs) and astrocytes.[1] It plays a crucial role in regulating various cellular processes, including cell growth, migration, and differentiation.[1][2] Dysregulation of PTPRZ signaling has been implicated in CNS disorders such as glioblastoma, where it is associated with cancer stemness, and demyelinating diseases like multiple sclerosis.[1][3]
NAZ2329 is a potent, cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), which includes PTPRZ and PTPRG.[4][5] Its non-competitive and reversible nature makes it a valuable tool for investigating the function of PTPRZ in neurobiological processes and as a potential therapeutic agent.[4][5] These application notes provide detailed protocols for utilizing this compound to study PTPRZ function in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of PTPRZ.[4] Unlike competitive inhibitors that bind to the active site, this compound binds to a newly identified cleft located just under the catalytic WPD loop of the active D1 domain of PTPRZ.[4][6] This binding stabilizes an "open" conformation of the WPD loop, which is a departure from the "closed" conformation essential for catalysis.[4][6] By locking the enzyme in this open, inactive state, this compound prevents the dephosphorylation of PTPRZ substrates.[4] The inhibition is reversible; upon dilution of the compound, the enzymatic activity of PTPRZ can be fully recovered.[7]
Data Presentation
Inhibitory Activity of this compound
This compound exhibits preferential inhibition of the R5 RPTP subfamily, PTPRZ and PTPRG, over other PTPs.[4][7] The IC50 values presented below demonstrate this selectivity.
| Target | This compound IC50 (µM) | Source |
| R5 Subfamily | ||
| hPTPRZ1 (D1+D2) | 7.5 | [4][5][8] |
| hPTPRZ1 (D1 fragment) | 1.1 | [4][5][8] |
| hPTPRG | 4.8 | [5][8] |
| Other PTPs | ||
| PTPRA (R4) | 35.7 | [9] |
| PTPRB (R3) | 35.4 | [9] |
| PTPRM (R2B) | 56.7 | [9] |
| PTPRS (R2A) | 23.7 | [9] |
| PTPN1 (NT1) | 14.5 | [9] |
| PTPN6 (NT2) | 15.2 | [9] |
Cellular Effects of this compound
This compound has been shown to modulate key cellular functions in glioblastoma cells and oligodendrocyte precursor cells.
| Cell Type | Assay | Effect of this compound | Concentration | Source |
| Rat C6 Glioblastoma | Cell Proliferation | Dose-dependent inhibition | 0-25 µM | [5][8] |
| Human U251 Glioblastoma | Cell Proliferation | Dose-dependent inhibition | 0-25 µM | [5][8] |
| Rat C6 Glioblastoma | Cell Migration | Dose-dependent inhibition | 0-25 µM | [5][8] |
| Human U251 Glioblastoma | Cell Migration | Dose-dependent inhibition | 0-25 µM | [5][8] |
| Rat C6 Glioblastoma | Sphere Formation | Dose-dependent inhibition | 0-25 µM | [5] |
| Rat C6 Glioblastoma | SOX2 Expression | Reduction | 25 µM | [4][10] |
| Human U251 Glioblastoma | SOX2 Expression | Reduction | 25 µM | [4][10] |
| Mouse OL1 Oligodendrocyte Precursor | Differentiation | Dose-dependent induction | 3-10 µM | [4][11] |
In Vivo Efficacy of this compound
In a mouse xenograft model using rat C6 glioblastoma cells, this compound demonstrated anti-tumor effects, particularly in combination with the standard chemotherapy agent temozolomide (B1682018) (TMZ).
| Animal Model | Treatment | Dosage & Administration | Outcome | Source |
| Nude mice with C6 xenografts | This compound monotherapy | 22.5 mg/kg, IP, twice weekly for 40 days | Moderate inhibition of tumor growth | [5][8] |
| Nude mice with C6 xenografts | This compound + Temozolomide (TMZ) | This compound: 22.5 mg/kg, IP, twice weekly. TMZ: 50 mg/kg | Significantly delayed tumor growth compared to monotherapy | [4][5][8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTPRZ Signaling Pathway and Inhibition by this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
Caption: Workflow for an in vivo glioblastoma xenograft study.
Experimental Protocols
Protocol 1: In Vitro PTPRZ Enzymatic Assay
This protocol is for determining the IC50 value of this compound against recombinant PTPRZ.
Materials:
-
Recombinant human PTPRZ1 enzyme (intracellular region)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate
-
384-well black plates
-
Plate reader capable of fluorescence measurement (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Then, dilute further in Assay Buffer.
-
Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the recombinant PTPRZ1 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.[4][7]
-
Initiate reaction: Add DiFMUP substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes using a plate reader.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Glioblastoma Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and stem-like properties of glioblastoma cells.[4]
Materials:
-
Rat C6 or human U251 glioblastoma cells
-
Serum-free cancer stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment plates or flasks
-
Microscope with a camera
Procedure:
-
Cell preparation: Culture glioblastoma cells as a monolayer. Harvest the cells and resuspend them as a single-cell suspension in the serum-free medium.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Treatment: Add this compound at various concentrations (e.g., 0, 6.3, 12.5, 25 µM) to the cell suspension.[9]
-
Incubation: Incubate the plates for 7-10 days to allow for sphere formation.
-
Quantification:
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Capture images for documentation.
-
-
Data analysis: Compare the number and size of spheres in this compound-treated wells to the vehicle-treated control wells. This can be complemented by Western blot analysis for stem cell markers like SOX2.[4][10]
Protocol 3: Oligodendrocyte Differentiation Assay
This protocol evaluates the ability of this compound to induce the differentiation of oligodendrocyte precursor cells (OPCs).[4]
Materials:
-
Mouse oligodendrocyte-lineage OL1 cells
-
Differentiation medium (e.g., DMEM with T3 hormone)
-
This compound
-
Coated culture plates (e.g., poly-L-lysine)
-
Primary antibodies: anti-NG2 (OPC marker), anti-MBP (mature oligodendrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell seeding: Plate OL1 cells on coated culture plates in growth medium.
-
Induce differentiation: After 24 hours, switch to differentiation medium containing various concentrations of this compound (e.g., 0, 3, 10 µM).[4]
-
Incubation: Culture the cells for 10 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block non-specific binding.
-
Incubate with primary antibodies (anti-NG2 and anti-MBP) overnight at 4°C.
-
Incubate with appropriate fluorescent secondary antibodies and DAPI.
-
-
Imaging and analysis:
-
Capture images using a fluorescence microscope.
-
Count the total number of cells (DAPI-positive), OPCs (NG2-positive), and mature oligodendrocytes (MBP-positive).
-
Calculate the differentiation ratio (MBP-positive cells / total cells or MBP-positive cells / NG2-positive cells).
-
Compare the ratios across different this compound concentrations.
-
Protocol 4: In Vivo Glioblastoma Xenograft Study
This protocol details a preclinical efficacy study of this compound in a mouse model of glioblastoma.[4]
Materials:
-
Immunocompromised mice (e.g., BALB/c-nu/nu)
-
Rat C6 glioblastoma cells
-
This compound
-
Temozolomide (TMZ)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[9]
-
Calipers for tumor measurement
Procedure:
-
Tumor cell implantation: Subcutaneously inject C6 glioblastoma cells into the flank of each mouse.
-
Tumor growth monitoring: Monitor the mice until tumors become palpable (e.g., 50-100 mm³).
-
Randomization and treatment:
-
Efficacy monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study endpoint: Continue the treatment for a predetermined period (e.g., 40 days) or until tumors reach a humane endpoint.
-
Tissue analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for histological or molecular analysis.
-
Data analysis: Plot the mean tumor volume over time for each treatment group to compare the anti-tumor efficacy. Perform statistical analysis to determine significance.
References
- 1. Protein Tyrosine Phosphatase Receptor Type Z in Central Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Tyrosine Phosphatase Receptor Type Z in Central Nervous System Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration Assays Using NAZ2329
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NAZ2329, a potent and selective allosteric inhibitor of the Receptor-type Protein Tyrosine Phosphatases Z1 (PTPRZ) and G (PTPRG), in cell migration assays. This document outlines the mechanism of action of this compound, presents its quantitative effects on cancer cell lines, and offers detailed protocols for conducting wound healing and transwell migration assays.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), namely PTPRZ and PTPRG.[1][2][3] It functions as an allosteric, non-competitive, and reversible inhibitor.[1] The primary mechanism of action involves this compound binding to the active D1 domain of these phosphatases, which stabilizes an inactive conformation and prevents the dephosphorylation of their substrates.[2][3] A key downstream effect of PTPRZ/PTPRG inhibition by this compound is the increased phosphorylation of paxillin (B1203293) at the Tyr-118 site, a crucial event in the regulation of cell adhesion and migration.[1][2] By modulating these signaling pathways, this compound has been shown to effectively inhibit the proliferation and migration of cancer cells, particularly glioblastoma cells, and suppress their stem cell-like properties.[1][2][3]
Quantitative Data on this compound Activity
The following tables summarize the inhibitory concentrations and cellular effects of this compound on various cell lines.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Notes |
| hPTPRZ1 (human) | 7.5 µM | Inhibition of the whole intracellular (D1+D2) fragment. |
| hPTPRZ1-D1 (human) | 1.1 µM | More potent inhibition of the isolated active D1 domain. |
| hPTPRG (human) | 4.8 µM | |
| PTPRA | 35.7 µM | Data indicates selectivity for PTPRZ and PTPRG. |
| PTPRM | 56.7 µM | |
| PTPRS | 23.7 µM | |
| PTPRB | 35.4 µM | |
| PTPN6 | 15.2 µM | |
| PTPN1 | 14.5 µM |
Data sourced from MedChemExpress and related publications.[2][4]
Table 2: Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Rat C6 Glioblastoma | Cell Proliferation & Migration | 0 - 25 µM | 48 hours | Dose-dependent inhibition of proliferation and migration.[1][2] |
| Human U251 Glioblastoma | Cell Proliferation & Migration | 0 - 25 µM | 48 hours | Dose-dependent inhibition of proliferation and migration.[1][2] |
| Rat C6 Glioblastoma | Western Blot (Paxillin Phosphorylation) | 25 µM | 0 - 90 minutes | Increased phosphorylation of paxillin at Tyr-118.[2] |
| Rat C6 Glioblastoma | Sphere Formation | 0 - 25 µM | Not Specified | Dose-dependent inhibition of sphere formation and decreased SOX2 expression.[1][3] |
Signaling Pathway of this compound Action
The diagram below illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess the effect of this compound on collective cell migration.
Workflow Diagram:
Materials:
-
Glioblastoma cells (e.g., U251, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once confluent, gently create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh low-serum medium containing the desired concentrations of this compound (e.g., 0, 6.3, 12.5, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Initial Imaging (T=0): Immediately capture images of the scratch in predefined regions for each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell line's migration rate (typically 24-48 hours).
-
Final Imaging: After incubation, acquire images of the same predefined regions.
-
Data Analysis:
-
Measure the area of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_T0 - Area_Tfinal) / Area_T0 ] * 100
-
Compare the wound closure percentages between this compound-treated and control groups.
-
Transwell (Boyden Chamber) Migration Assay
This assay assesses the migratory capacity of individual cells towards a chemoattractant.
Workflow Diagram:
Materials:
-
Transwell inserts (typically 8 µm pore size for glioblastoma cells)
-
24-well companion plates
-
Glioblastoma cells (e.g., U251, C6)
-
Complete culture medium (chemoattractant)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Microscope
Procedure:
-
Preparation: Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.
-
Chemoattractant: Remove the rehydration medium. Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Suspension: Harvest and resuspend cells in serum-free medium to a concentration of 0.5-1.0 x 10^6 cells/mL. Prepare separate suspensions for each concentration of this compound and the vehicle control.
-
Cell Seeding: Add the cell suspension (e.g., 300 µL) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration suitable for the cell type (e.g., 3-24 hours).[3][5]
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by placing the insert in a well containing a fixation solution for 10-20 minutes.
-
Wash with PBS.
-
Stain the cells by placing the insert in a well with a staining solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view.
-
Alternatively, the stain can be extracted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Compare the number of migrated cells in this compound-treated wells to the control wells.
-
Concluding Remarks
This compound presents a valuable tool for investigating the role of PTPRZ and PTPRG in cancer cell migration. The protocols provided herein offer robust methods for quantifying the inhibitory effects of this compound. Researchers should optimize incubation times and cell densities for their specific cell lines to ensure reliable and reproducible results. These assays can be further complemented with molecular analyses, such as Western blotting for paxillin phosphorylation, to elucidate the underlying mechanisms of this compound's anti-migratory effects.
References
Application Notes and Protocols for Long-Term Cell Culture with NAZ2329
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NAZ2329, a cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically PTPRZ and PTPRG.[1][2] This document details its mechanism of action, provides protocols for its use in cell culture, and summarizes key experimental data.
Introduction to this compound
This compound is a first-in-class small molecule that selectively inhibits Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor Type Gamma (PTPRG).[1][2] It functions as a non-competitive and reversible inhibitor by binding to an allosteric site within the active D1 domain of these phosphatases.[2][3] This inhibitory action has been shown to suppress stem cell-like properties and tumorigenicity in glioblastoma cells, making it a valuable tool for cancer research and drug development.[3][4]
Mechanism of Action: this compound binds to a specific cleft near the catalytic WPD loop of the PTPRZ1-D1 domain.[3] This binding event stabilizes an "open" and inactive conformation of the loop, thereby preventing the catalytic activity of the phosphatase.[3][5] Inhibition of PTPRZ/PTPRG leads to increased phosphorylation of downstream substrates, such as paxillin (B1203293) at Tyr-118, and modulates signaling pathways that regulate cell proliferation, migration, and stemness.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
|---|---|---|
| hPTPRZ1 (intracellular domain) | 7.5 µM | Allosteric, non-competitive inhibition.[1][2] |
| hPTPRG | 4.8 µM | Higher affinity compared to PTPRZ.[1][2] |
| PTPRZ-D1 fragment | 1.1 µM | More potent inhibition of the active D1 domain.[1][2][3] |
| Other PTPs (PTPRA, PTPRM, etc.) | 14.5 - 56.7 µM | Demonstrates selectivity for the R5 subfamily.[6] |
Table 2: Effects of this compound on Glioblastoma Cell Lines (C6 and U251)
| Assay | Concentration Range | Duration | Key Findings |
|---|---|---|---|
| Cell Proliferation | 0 - 25 µM | 48 hours | Dose-dependent inhibition of proliferation.[1][6] |
| Cell Migration | 0 - 25 µM | 3 - 48 hours | Dose-dependent inhibition of migration.[1][3] |
| Sphere Formation | Not specified | 7 days | Abrogation of sphere-forming ability.[3][7] |
| SOX2 Expression | Not specified | Not specified | Reduction in the expression of the stem cell marker SOX2.[2][3] |
| Paxillin Phosphorylation | 25 µM | 0 - 90 minutes | Increased phosphorylation at Tyr-118.[1][6] |
Signaling Pathway
This compound treatment modulates signaling pathways downstream of PTPRZ and PTPRG. The diagram below illustrates the proposed mechanism.
Caption: this compound allosterically inhibits PTPRZ/PTPRG, leading to downstream effects.
Experimental Protocols
The following are detailed protocols for experiments commonly performed with this compound.
Long-Term Cell Culture with this compound
While specific long-term (weeks to months) culture protocols with continuous this compound treatment are not extensively published, the following general guidelines can be adapted from shorter-term assays. The longest reported in vitro assay is 7 days for sphere formation.[3]
Objective: To assess the long-term effects of this compound on cell viability, proliferation, and phenotype.
Materials:
-
Glioblastoma cell lines (e.g., C6, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
Protocol:
-
Cell Seeding: Plate cells at a desired density in culture flasks or plates. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
This compound Treatment: Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range is 6.3 µM to 25 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Media Changes: Replace the culture medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, passage them as follows: a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at a lower density. e. After allowing cells to adhere, re-introduce the this compound or vehicle control treatment.
-
Monitoring and Analysis: At regular intervals (e.g., weekly), perform assays to assess cell health and phenotype. This can include:
-
Cell Viability/Proliferation Assays: (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®).
-
Western Blotting: To analyze protein expression levels (e.g., SOX2, p-paxillin).
-
Sphere Formation Assays: To evaluate stem cell-like properties.
-
Sphere Formation Assay
This assay is used to assess the self-renewal and stem-like properties of cancer cells.
Objective: To determine the effect of this compound on the sphere-forming ability of glioblastoma cells.
Materials:
-
Glioblastoma cells (C6 or U251)
-
Serum-free cancer stem cell (CSC) medium
-
Ultra-low attachment plates or flasks
-
This compound
-
Vehicle control (DMSO)
Protocol:
-
Cell Preparation: Grow cells to sub-confluency and then dissociate into a single-cell suspension using trypsin.
-
Plating: Plate the single cells in ultra-low attachment plates at a low density (e.g., 1,000 - 5,000 cells/mL) in CSC medium.
-
Treatment: Add this compound or vehicle control to the desired final concentration.
-
Incubation: Culture the cells for 7 days to allow for sphere formation.[3]
-
Analysis: Count the number of spheres formed in each well using a microscope. Spheres are typically defined as cell aggregates above a certain size (e.g., >50 µm in diameter).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Caption: A generalized workflow for in vitro testing of this compound.
Concluding Remarks
This compound is a potent and selective inhibitor of PTPRZ and PTPRG, demonstrating significant anti-proliferative and anti-stemness effects in glioblastoma cell models. The provided protocols offer a foundation for utilizing this compound in both short-term and extended cell culture experiments. Researchers should optimize concentrations and treatment durations for their specific cell lines and experimental goals. For long-term studies, careful monitoring of cell health and periodic functional assays are crucial to understanding the sustained impact of PTPRZ/PTPRG inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Matsumoto Masahito - Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells. - Papers - researchmap [researchmap.jp]
Troubleshooting & Optimization
NAZ2329 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the PTPRZ/PTPRG inhibitor, NAZ2329, in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound solution cloudy or showing precipitation after dilution in aqueous media?
A1: this compound has a high n-octanol/water partition coefficient (logP) of 5.15, indicating poor water solubility.[1] Direct dilution of a concentrated stock solution (e.g., in DMSO) into aqueous buffers or cell culture media can cause it to precipitate. The organic solvent concentration may not be sufficient to keep this compound dissolved in the final aqueous solution.
Troubleshooting Steps:
-
Optimize Solvent System: For in vivo and some in vitro applications, using a co-solvent system is often necessary. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Increase Final DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of potential solvent toxicity in your experimental system.
-
Use of Solubilizing Agents: Consider the use of agents like SBE-β-CD (sulfobutyl ether beta-cyclodextrin) which can help to improve the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[2] However, be cautious with temperature-sensitive compounds and solutions.
Q2: What is the recommended method for preparing a clear, high-concentration stock solution of this compound?
A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (199.38 mM), though this may require sonication to fully dissolve.[3]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound precipitates in your cell culture medium, the actual concentration of the compound available to the cells will be lower and more variable than intended.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound solubility issues.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Solution Appearance | Notes |
| DMSO | 100 mg/mL (199.38 mM) | Clear | Sonication may be required |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.98 mM) | Clear | For in vivo use |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.98 mM) | Suspended | Requires sonication |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.98 mM) | Clear | For in vivo use |
Data sourced from MedchemExpress.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is designed to prepare a clear solution of this compound suitable for intraperitoneal injection in animal models.[2]
-
Start with the desired mass of this compound powder.
-
Add 10% of the final volume as DMSO and mix until the powder is dissolved. Sonication can be used to aid dissolution.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume as saline and mix well. The resulting solution should be clear.
Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.[3]
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 0.1994 mL of DMSO per 1 mg of this compound).
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
This compound Signaling Pathway
This compound is an allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically PTPRZ and PTPRG.[2][4] By inhibiting PTPRZ, this compound can modulate downstream signaling pathways implicated in cell proliferation, migration, and stem cell-like properties, particularly in glioblastoma.[1][5][6] The interaction of PTPRZ with its ligand, pleiotrophin (B1180697) (PTN), can influence the phosphorylation state of substrates like β-catenin and activate pathways such as PI3K and MAPK.[7]
Caption: A simplified diagram illustrating the inhibitory effect of this compound on the PTPRZ/PTPRG signaling pathway.
References
- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NAZ2329
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAZ2329. The information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs).[1][2] It preferentially inhibits Protein Tyrosine Phosphatase Receptor-type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor-type G (PTPRG).[1][2] this compound binds to a newly identified cleft near the catalytic WPD loop of the active D1 domain, stabilizing an inactive conformation.[2]
Q2: What are the known on-target effects of this compound in cancer cell lines?
In glioblastoma cell lines, this compound has been shown to:
-
Inhibit cell proliferation and migration in a dose-dependent manner.[1][3]
-
Suppress cancer stem cell-like properties, including sphere formation.[2][3]
-
Reduce the expression of the stem cell transcription factor SOX2.[2][3]
-
Promote the phosphorylation of paxillin (B1203293) at Tyr-118, a substrate of PTPRZ.[1]
Q3: Has this compound been tested in vivo?
Yes, in a C6 xenograft mouse model of glioblastoma, the combination of this compound and temozolomide (B1682018) significantly inhibited tumor growth compared to either treatment alone.[2]
Troubleshooting Guide
Unexpected Phenotypic Observations
Issue 1: My experimental results are inconsistent with the expected on-target effects of PTPRZ/PTPRG inhibition.
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between cell lines.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause 2: Off-Target Effects. While this compound is selective for PTPRZ and PTPRG, it can inhibit other phosphatases at higher concentrations. Unexplained phenotypes could be due to inhibition of these other targets.
-
Troubleshooting Step: Review the selectivity profile of this compound (see Table 1). If using high concentrations, consider if inhibition of other PTPs could explain the observed phenotype. If possible, perform target knockdown/knockout experiments (e.g., using siRNA or CRISPR) for PTPRZ and PTPRG to confirm that the observed phenotype is on-target.
-
-
Possible Cause 3: Cell Line Specificity. The cellular context, including the expression levels of PTPRZ, PTPRG, and their substrates, can influence the response to this compound.
-
Troubleshooting Step: Verify the expression of PTPRZ and PTPRG in your cell line of interest.
-
Issue 2: I am observing cellular toxicity at concentrations expected to be effective.
-
Possible Cause 1: Off-Target Toxicity. High concentrations of this compound may lead to off-target effects and subsequent cytotoxicity.
-
Troubleshooting Step: Lower the concentration of this compound to the minimal effective dose determined from your dose-response studies.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells. Include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Tyrosine Phosphatases
| Target | IC50 (µM) |
| hPTPRG | 4.8 |
| hPTPRZ1 | 7.5 |
| PTPN1 | 14.5 |
| PTPN6 | 15.2 |
| PTPRS | 23.7 |
| PTPRB | 35.4 |
| PTPRA | 35.7 |
| PTPRM | 56.7 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro PTP Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified protein tyrosine phosphatase.
-
Reagents:
-
Recombinant human PTP enzyme (e.g., PTPRZ1 intracellular domain)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
96-well microplate
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate. c. Add the recombinant PTP enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the phosphatase substrate. e. Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) at appropriate intervals. f. Calculate the rate of reaction for each concentration of this compound. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: this compound inhibits PTPRZ/PTPRG, leading to increased paxillin phosphorylation and reduced cancer cell migration, proliferation, and stemness.
Caption: Experimental workflow for characterizing the on-target and potential off-target effects of this compound.
References
NAZ2329 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NAZ2329 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound in their cell culture experiments. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound. | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific cell culture medium and conditions (e.g., temperature, CO₂ levels). Prepare fresh working solutions of this compound for each experiment. |
| Binding of this compound to serum proteins or plasticware. | Reduce the serum concentration in your medium if experimentally feasible. Use low-protein-binding plates and pipette tips. Include a control group with no cells to assess binding to plasticware.[1] | |
| pH instability of the compound. | Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[2] | |
| High variability in experimental results. | Repeated freeze-thaw cycles of the this compound stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Incomplete solubilization of this compound. | Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the culture medium. | |
| Loss of compound without detectable degradation products. | Cellular uptake of this compound. | Analyze cell lysates to determine the intracellular concentration of the compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can affect the compound's stability.[2]
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can impact the stability of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: Serum in the media contains enzymes that can metabolize the compound.[2]
-
pH Instability: The pH of the media can lead to the degradation of pH-sensitive compounds.[2]
-
Binding to Media Components: Compounds can bind to proteins (e.g., albumin in FBS) and other media components, reducing their effective concentration.[2]
-
Chemical Reactivity: The compound may react with components of the cell culture medium.[1][2]
-
Temperature: Experiments are typically conducted at 37°C, which can accelerate degradation compared to storage temperatures.[1]
-
Oxygen: Dissolved oxygen can lead to oxidation of the compound.[2]
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A3: You can perform a time-course experiment by incubating this compound in your cell culture medium (with and without cells) under your experimental conditions. Samples should be collected at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of this compound should be quantified using a suitable analytical method like HPLC-MS.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting PTPRZ and PTPRG.[3][4] By inhibiting these phosphatases, this compound modulates downstream signaling pathways involved in cell proliferation, migration, and stem cell-like properties, particularly in glioblastoma cells.[4][5]
This compound Stability Data (Hypothetical Example)
The following table summarizes hypothetical stability data for this compound in two common cell culture media at 37°C. Note: This is example data and not based on experimental results.
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 24 | 50% | 45% |
| 48 | 25% | 20% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Cell line of interest (optional)
- Low-protein-binding microcentrifuge tubes and cell culture plates
- HPLC-MS system
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Spike this compound into the pre-warmed cell culture medium (with and without serum, and with and without cells) to the final desired concentration.
- Incubate the plates in a cell culture incubator at 37°C and 5% CO₂.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
- For samples containing cells, centrifuge to pellet the cells and collect the supernatant.
- Quench the reaction and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) to the collected supernatant.
- Centrifuge to pellet the precipitated proteins and transfer the supernatant to HPLC vials.
- Analyze the concentration of this compound in the samples using a validated HPLC-MS method.[1]
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Troubleshooting inconsistent results with NAZ2329
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NAZ2329. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs).[1] It preferentially inhibits PTPRZ and PTPRG.[1][2] this compound binds to a newly identified cleft on the active D1 domain of PTPRZ, which is distinct from the active site.[3][4] This binding stabilizes an open conformation of the catalytic WPD loop, thereby preventing the conformational changes necessary for catalysis.[3][4] This allosteric inhibition is a key feature, as it can offer greater selectivity and avoid issues associated with active-site inhibitors.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q3: Is this compound cell-permeable?
Yes, this compound is a cell-permeable small molecule.[1][3] This property allows it to be used in cell-based assays to study its effects on intracellular signaling pathways.
Troubleshooting Guide
Inconsistent Inhibitory Activity
Q4: I am observing variable IC50 values for this compound in my enzymatic assays. What could be the cause?
Several factors could contribute to inconsistent IC50 values:
-
Pre-incubation Time: The inhibitory activity of this compound against PTPRZ is time-dependent, with maximum inhibition requiring pre-incubation with the enzyme before adding the substrate.[6] It is recommended to pre-incubate this compound with the PTPRZ enzyme for at least 60 minutes to ensure maximal binding and inhibition.[3][6]
-
Enzyme Fragment Used: this compound exhibits different potencies against different fragments of PTPRZ. It is more potent against the isolated PTPRZ-D1 domain than the entire intracellular (D1 + D2) fragment.[1][2][3] Ensure you are using a consistent enzyme preparation in your assays.
-
Reversibility: this compound is a reversible inhibitor.[3][6] If your assay involves dilution steps after the initial incubation, the enzyme activity may be recovered, leading to apparent weaker inhibition.[3][6]
Experimental Protocols
Enzyme Inhibition Assay
A representative protocol for determining the inhibitory activity of this compound against PTPRZ is as follows:
-
Pre-incubation: Pre-incubate recombinant human PTPRZ1 enzyme with varying concentrations of this compound in the assay buffer for 60 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate such as 6,8-difluoro-4-methylumbiliferyl phosphate (B84403) (DiFMUP).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each this compound concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC50 value.
Unexpected Cellular Responses
Q5: My results with this compound in cell culture are not consistent with the expected inhibition of cell proliferation and migration. What should I check?
-
Cell Line Specificity: The effects of this compound have been demonstrated in glioblastoma cell lines such as C6 and U251.[1][2] The expression levels of PTPRZ and PTPRG can vary between cell lines, which may influence the cellular response to this compound. It is advisable to confirm the expression of the target proteins in your cell line of interest.
-
Compound Solubility and Stability in Media: While this compound is cell-permeable, its solubility in aqueous media might be limited. Ensure that the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability. For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been used to create a suspended solution.[1] If precipitation is observed, gentle heating or sonication may aid dissolution.[1]
-
Off-Target Effects: Although this compound preferentially inhibits PTPRZ and PTPRG, it can inhibit other PTPs at higher concentrations.[3][5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| IC50 | 7.5 µM | hPTPRZ1 (intracellular domain) | [1][2] |
| 4.8 µM | hPTPRG | [1][2] | |
| 1.1 µM | PTPRZ-D1 fragment | [1][2][3] | |
| In Vitro Activity | 0-25 µM | Dose-dependent inhibition of cell proliferation and migration (C6 and U251 cells) | [1][2] |
| 25 µM | Promotes phosphorylation of paxillin (B1203293) at Tyr-118 | [1] | |
| In Vivo Activity | 22.5 mg/kg (i.p.) | Moderate inhibition of tumor growth in a C6 xenograft model | [1][2] |
Diagrams
This compound Mechanism of Action
Caption: Allosteric inhibition of PTPRZ by this compound.
Experimental Workflow for Assessing Cellular Effects
Caption: Workflow for evaluating this compound in cellular assays.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing NAZ2329 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of the investigational compound NAZ2329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is an allosteric, cell-permeable inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting PTPRZ and PTPRG.[1][2][3] Its ability to penetrate the cell membrane is crucial for its therapeutic potential, as it needs to reach its intracellular targets to exert its inhibitory effects on signaling pathways that contribute to the growth of cancer cells, such as glioblastoma.[1][3][4]
Q2: How can I get a preliminary assessment of this compound's passive permeability?
A2: For a rapid and high-throughput initial screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a suitable and cost-effective method.[5][6][7] This non-cell-based assay predicts passive diffusion across a lipid-infused artificial membrane, providing a foundational understanding of a compound's ability to cross biological membranes without the complexities of active transport.[5][6]
Q3: Which assay is considered the gold standard for predicting in vivo intestinal absorption of this compound?
A3: The Caco-2 permeability assay is widely regarded as the gold standard for predicting human oral drug absorption.[8][9] This cell-based model utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[8][10][11]
Q4: What does it mean if this compound shows a high efflux ratio in a Caco-2 assay?
A4: An efflux ratio, calculated as the permeability from the basolateral to the apical side divided by the permeability from the apical to the basolateral side (Papp B-A / Papp A-B), greater than 2 suggests that this compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12] These transporters actively pump the compound out of the cell, which could reduce its intracellular concentration and overall efficacy.
Q5: How can I investigate if this compound is a substrate of specific efflux transporters?
A5: To determine if this compound is a substrate of transporters like P-gp or BCRP, you can perform the Caco-2 assay in the presence of known inhibitors of these transporters.[13][14] For example, using verapamil (B1683045) for P-gp or fumitremorgin C for BCRP.[13][14] A significant increase in the apical-to-basolateral permeability of this compound in the presence of an inhibitor would confirm its interaction with that specific transporter.[13]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Methodology:
-
Prepare Artificial Membrane Solution: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane. Sonicate until the lecithin is fully dissolved.[7]
-
Coat Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.[7]
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).[7] Include positive and negative control compounds with known permeability characteristics.
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer, which may also contain a "sink" agent to improve the solubility of the permeated compound.[5]
-
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[14]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) can be calculated using established formulas that take into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.[14]
Caco-2 Permeability Assay
This protocol outlines the steps for a bidirectional Caco-2 assay to evaluate both passive and active transport of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8][13]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²) to ensure monolayer integrity.[13] Additionally, a Lucifer yellow rejection assay can be performed to confirm the integrity of the tight junctions.[13]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and allow them to equilibrate for 30 minutes at 37°C.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[11]
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.[11]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[11]
-
Sampling and Analysis: At the end of the incubation period, collect samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both the A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.[14]
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[11]
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound
| Assay Type | Compound | Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| PAMPA | This compound | 10 | 8.5 | N/A | N/A | High |
| Atenolol (Low Perm) | 10 | < 1.0 | N/A | N/A | Low | |
| Propranolol (High Perm) | 10 | > 10.0 | N/A | N/A | High | |
| Caco-2 | This compound | 10 | 5.2 | 15.6 | 3.0 | Moderate (Potential Efflux) |
| This compound + Verapamil | 10 | 12.8 | 14.9 | 1.16 | High | |
| Atenolol (Low Perm) | 10 | < 1.0 | < 1.0 | ~1 | Low | |
| Propranolol (High Perm) | 10 | > 15.0 | > 15.0 | ~1 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Permeability Assays
| Issue | Possible Cause | Recommended Solution |
| Low Papp values for a known permeable control compound | - Poor integrity of the cell monolayer (Caco-2).- Incorrect buffer pH.- Compound precipitation. | - Verify monolayer confluence with TEER measurements.[15]- Confirm the pH of all buffers.- Assess compound solubility in the assay buffer. |
| High Papp values for a known impermeable control compound | - Leaky cell monolayer (Caco-2).- Defects in the artificial membrane (PAMPA). | - Extend cell culture time to ensure tight junction formation.[15]- Visually inspect the artificial membrane before the experiment. |
| High variability between replicate wells | - Inconsistent pipetting.- Uneven cell seeding (Caco-2).- Inconsistent coating of the artificial membrane (PAMPA). | - Use calibrated pipettes and maintain consistent technique.- Ensure a single-cell suspension before seeding.- Standardize the membrane coating procedure. |
| Inconsistent efflux ratio (Caco-2) | - Saturation of efflux transporters at high compound concentrations.- Variation in transporter expression levels between cell passages. | - Test a range of this compound concentrations.- Use cells within a defined and consistent passage number range.[15] |
| Low recovery of this compound | - Compound binding to the plate or filter.- Compound instability in the assay buffer. | - Use low-binding plates.- Assess the stability of this compound in the assay buffer over the experiment's duration. |
Visualizations
Caption: Workflow for this compound permeability assessment.
Caption: this compound signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Permeability Assays [merckmillipore.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing NAZ2329 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PTPRZ/PTPRG inhibitor, NAZ2329.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, cell-permeable small molecule that allosterically inhibits the receptor-type protein tyrosine phosphatases (RPTPs) PTPRZ and PTPRG. It binds to a cleft near the catalytic WPD loop of the D1 domain, stabilizing an autoinhibited conformation and blocking downstream signaling. This inhibition has been shown to suppress cancer stem cell-like properties and tumor growth, particularly in glioblastoma.
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary documented mechanism of resistance to this compound is the acquisition of specific mutations in the drug's target proteins, PTPRZ and PTPRG. These mutations can hinder the binding of this compound to its allosteric site. For example, a V1038F mutation in PTPRG and a V1911F mutation in PTPRZ1 have been identified to confer resistance to this compound while preserving the phosphatase's catalytic activity.
Q3: Are there strategies to overcome acquired resistance to this compound?
A3: Yes, combination therapy has shown promise in overcoming resistance and enhancing the efficacy of this compound. Preclinical studies have demonstrated that combining this compound with the alkylating agent temozolomide (B1682018) (TMZ) significantly delays tumor growth in glioblastoma models compared to either treatment alone.[1] This suggests that a multi-pronged attack targeting different cellular pathways can be an effective strategy.
Q4: In which cancer types has this compound shown the most promise?
A4: The majority of published research on this compound has focused on its efficacy in glioblastoma, where PTPRZ is highly expressed, particularly in cancer stem cells.[2] Its ability to inhibit PTPRZ and PTPRG suggests potential utility in other cancers where these phosphatases play a role in tumorigenicity.
Troubleshooting Guides
This section provides guidance on common experimental issues that may arise when working with this compound.
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration Range | Perform a broader dose-response experiment with wider concentration ranges to ensure the full inhibitory curve is captured. |
| Incorrect Assay Endpoint | The chosen time point for assessing cell viability may not be optimal. Conduct a time-course experiment to identify the most appropriate incubation period for your specific cell line. |
| Cell Seeding Density | Inconsistent or inappropriate cell seeding density can affect drug response. Optimize seeding density to ensure logarithmic growth throughout the experiment. |
| Drug Stability/Activity | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Issue 2: Development of this compound resistance in a previously sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Target Gene Mutations | Sequence the PTPRZ and PTPRG genes in the resistant cell line to identify potential mutations in the this compound binding site. |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells using techniques like Western blotting. |
| Increased Drug Efflux | Assess the expression and activity of ABC drug transporters which can pump this compound out of the cells. |
Issue 3: High variability between replicate wells in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media/PBS. |
| Drug Precipitation | Ensure this compound is fully dissolved in its solvent before further dilution in culture medium. Visually inspect for any precipitates. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| Rat C6 Glioblastoma | ~10 |
| Human U251 Glioblastoma | ~15 |
| Note: IC50 values can vary depending on experimental conditions. |
Table 2: Effect of PTPRG V1038F Mutation on this compound Sensitivity
| PTPRG Variant | Relative this compound Sensitivity |
| Wild-type | Sensitive |
| V1038F Mutant | Resistant |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine this compound IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis to Investigate Bypass Signaling Pathways
-
Cell Lysis: Treat sensitive and this compound-resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to compare the activation of signaling pathways between sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental troubleshooting workflow.
References
Minimizing NAZ2329 Precipitation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of NAZ2329 stock solutions to minimize precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It can achieve a solubility of up to 100 mg/mL (199.38 mM), though this may require ultrasonication to fully dissolve.[1][2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you observe that this compound is not fully dissolving, gentle heating and/or sonication can be applied to aid dissolution.[3] Ensure the solution is clear before use.
Q3: I observed precipitation when diluting my DMSO stock solution with aqueous media. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for many small molecules. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous experimental media should be well below its aqueous solubility limit.
-
Use a co-solvent system: For experiments sensitive to DMSO, or where higher final concentrations are needed, a co-solvent system can be employed. A common system for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][3]
-
Vortex during dilution: Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid and uniform mixing.
Q4: What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is advisable to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Cloudiness or precipitation observed immediately after preparation in DMSO | The compound is not fully dissolved. | Use an ultrasonic bath to aid dissolution. Gentle warming can also be applied. |
| Precipitation occurs when adding the stock solution to cell culture media | The aqueous solubility of this compound has been exceeded. The high concentration of DMSO may also contribute. | Decrease the final concentration of this compound in the media. Ensure the final DMSO concentration is not detrimental to your cells (typically <0.5%). Add the stock solution to the media while vortexing for rapid dispersion. |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations. | Always ensure your stock solution is clear and free of any visible precipitate before use. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
| Solvent System | Solubility | Resulting Solution | Intended Use |
| DMSO | 100 mg/mL (199.38 mM) | Clear solution (may require sonication) | In Vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (4.98 mM) | Clear solution | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.98 mM) | Suspended solution (requires sonication) | In Vivo |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.98 mM) | Clear solution | In Vivo |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 0.1994 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Clear Solution)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
This will result in a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.[3]
Visual Guides
Caption: Troubleshooting workflow for this compound stock solution preparation and dilution.
References
Impact of serum concentration on NAZ2329 activity
Welcome to the technical support center for NAZ2329. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first-in-class, cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), specifically targeting Protein Tyrosine Phosphatase Receptor-type Z (PTPRZ) and Protein Tyrosine Phosphatase Receptor-type G (PTPRG).[1][2] It binds to the active D1 domain of these phosphatases, leading to their inhibition.[1][2] this compound has been shown to suppress tumor growth and stem cell-like properties in glioblastoma cells.[1][2]
Q2: What are the known cellular effects of this compound?
In cellular assays, this compound has been demonstrated to inhibit the proliferation and migration of glioblastoma cell lines in a dose-dependent manner.[2] A key downstream effect of this compound-mediated PTPRZ/PTPRG inhibition is the increased phosphorylation of paxillin (B1203293) at Tyr-118.[2] Furthermore, this compound treatment has been shown to reduce the expression of the transcription factor SOX2, which is associated with stem cell-like properties.[1]
Q3: How does serum concentration in cell culture media potentially affect the activity of this compound?
The presence of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent potency of small molecule inhibitors like this compound. Serum proteins, particularly albumin, can bind to small molecules, thereby reducing the free concentration of the compound available to interact with its cellular targets. This sequestration effect leads to a higher apparent half-maximal inhibitory concentration (IC50), meaning a higher total concentration of this compound is required to achieve the same biological effect.
Q4: Why am I observing a lower-than-expected potency of this compound in my cell-based assays compared to biochemical assays?
A discrepancy in potency between biochemical and cell-based assays is a common observation. While a biochemical assay measures the direct interaction of this compound with its purified target proteins (PTPRZ/PTPRG), a cell-based assay is subject to a multitude of additional factors. The primary reason for reduced potency in cellular assays is often the presence of serum proteins in the culture medium, which can bind to this compound and reduce its bioavailability. Other factors can include cell membrane permeability, intracellular drug metabolism, and efflux by cellular transporters.
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent serum concentration.
-
Solution: Ensure that the same batch and concentration of serum are used across all experiments to maintain consistency. If comparing results with historical data, verify that the serum conditions were identical.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all wells. Visually inspect for any signs of precipitation after adding the compound to the medium.
-
-
Possible Cause: Repeated freeze-thaw cycles of this compound stock solution.
-
Solution: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Issue 2: this compound appears to be inactive or has a very high IC50 value in my cell-based assay.
-
Possible Cause: High serum protein binding.
-
Solution: The concentration of serum in your assay may be sequestering a significant fraction of this compound. To test this, perform an IC50 shift assay by measuring the dose-response of this compound in media containing varying concentrations of serum (e.g., 10%, 5%, 2%, and 0.5%). A rightward shift in the IC50 curve with increasing serum concentration is indicative of protein binding. For future experiments, consider reducing the serum concentration during the drug treatment period, if your cells can tolerate it.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Ensure that the incubation time is sufficient for this compound to exert its biological effects. A typical incubation time for cell proliferation assays with this compound is 48 hours.[2]
-
-
Possible Cause: Low expression of PTPRZ/PTPRG in your cell line.
-
Solution: Verify the expression levels of PTPRZ and PTPRG in your chosen cell line by Western blot or qPCR. Cell lines with low or no expression of the target proteins are not expected to respond to this compound.
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 Value
Note: The following data is illustrative and intended to demonstrate the expected trend of an IC50 shift due to serum protein binding. Actual values will vary depending on the cell line and assay conditions.
| Serum Concentration (% FBS) | Apparent IC50 of this compound (µM) | Fold Shift in IC50 | Interpretation |
| 0.5% | 8.5 | 1.0 | Baseline potency in low-serum conditions. |
| 2% | 15.2 | 1.8 | A noticeable decrease in apparent potency. |
| 5% | 32.8 | 3.9 | Significant sequestration of this compound by serum proteins. |
| 10% | 65.1 | 7.7 | Substantially reduced apparent potency at standard culture conditions. |
Experimental Protocols
Detailed Protocol: IC50 Shift Assay to Determine the Impact of Serum on this compound Activity
This protocol describes a method to quantify the effect of serum on the apparent potency of this compound in a cell-based proliferation assay.
1. Materials:
-
This compound
-
Cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
DMSO
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2X working stock of the highest concentration of this compound to be tested by diluting the 10 mM stock in serum-free medium.
-
Perform a serial dilution (e.g., 1:3) of the 2X working stock in serum-free medium to generate a range of concentrations.
-
-
Preparation of Media with Varying Serum Concentrations:
-
Prepare batches of cell culture medium containing different final concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
-
Drug Treatment:
-
Carefully remove the medium from the overnight cell cultures.
-
Add 50 µL of the appropriate serum-containing medium to the wells.
-
Add 50 µL of the 2X this compound serial dilutions to the corresponding wells. This will result in a 1X final concentration of both this compound and serum.
-
Include control wells containing cells and medium with the respective serum concentrations but no this compound (vehicle control).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen proliferation reagent according to the manufacturer's instructions.
-
3. Data Analysis:
-
Normalize the data for each serum concentration to its respective vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each serum condition.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each serum concentration.
-
Calculate the "Fold Shift in IC50" by dividing the IC50 value in the presence of serum by the IC50 value in the lowest serum concentration.
Mandatory Visualization
Caption: PTPRZ/PTPRG signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the impact of serum on this compound activity.
References
Validation & Comparative
NAZ2329 versus SCB4380: A Comparative Guide to PTPRZ Inhibitors
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Protein Tyrosine Phosphatase Receptor-type Z (PTPRZ): NAZ2329 and SCB4380. PTPRZ, a receptor-type protein tyrosine phosphatase, is implicated in various cellular processes and is a therapeutic target in oncology, particularly in glioblastoma. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and characteristics of these two inhibitors based on available experimental data.
Performance Comparison
Both this compound and SCB4380 are potent inhibitors of PTPRZ. However, recent studies indicate that SCB4380 exhibits significantly greater potency and selectivity. SCB4380 was developed through a structure-based drug design approach aimed at improving upon the scaffold of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the inhibitory activity and selectivity of this compound and SCB4380.
Table 1: In Vitro Inhibitory Activity against PTPRZ
| Compound | PTPRZ-A (catalytic domain) IC₅₀ (nM) | Cellular PTPRZ Activity IC₅₀ (nM) |
| This compound | 13 | 1100 |
| SCB4380 | 0.49 | 11 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile against Other R2B Subfamily PTPs
| Compound | PTPRB IC₅₀ (nM) | PTPRG IC₅₀ (nM) | PTPRH IC₅₀ (nM) | PTPRK IC₅₀ (nM) |
| This compound | 200 | 1100 | >10000 | 4100 |
| SCB4380 | 18 | 690 | >10000 | >10000 |
This table shows the IC₅₀ values against other closely related receptor-type tyrosine phosphatases, indicating the selectivity of the inhibitors.
Signaling Pathway and Mechanism of Action
PTPRZ functions by dephosphorylating key signaling proteins, thereby regulating downstream cellular processes. Inhibition of PTPRZ by compounds like this compound or SCB4380 prevents this dephosphorylation, leading to a sustained phosphorylated state of its substrates and subsequent modulation of signaling cascades. One of the key substrates of PTPRZ is GIT1 (G protein-coupled receptor kinase-interactor 1).
Caption: PTPRZ dephosphorylates p-GIT1. This compound and SCB4380 inhibit this process.
Experimental Methodologies
The data presented in this guide are derived from specific biochemical and cellular assays. The detailed protocols for these key experiments are outlined below.
PTPRZ-A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the enzymatic activity of the PTPRZ-A catalytic domain.
-
Reagents: Recombinant human PTPRZ-A (residues 1515–1897) protein, a TAMRA-labeled phosphopeptide substrate (pY-peptide), and a Eu-labeled anti-phosphotyrosine antibody (pY-Ab).
-
Procedure:
-
The inhibitor (this compound or SCB4380) at varying concentrations is pre-incubated with the PTPRZ-A enzyme in an assay buffer.
-
The enzymatic reaction is initiated by adding the pY-peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is terminated by adding the Eu-labeled pY-Ab.
-
After a 30-minute incubation, the TR-FRET signal is measured. A decrease in the FRET signal corresponds to an increase in PTPRZ-A activity (dephosphorylation of the substrate).
-
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Caption: Workflow for the PTPRZ-A TR-FRET biochemical assay.
Cellular PTPRZ Activity Assay
This assay measures the ability of the inhibitors to engage and inhibit PTPRZ in a cellular context.
-
Cell Line: U-2 OS cells engineered to stably express a PTPRZ-eGFP fusion protein.
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with various concentrations of the inhibitor (this compound or SCB4380) for 2 hours.
-
The cells are subsequently lysed.
-
The PTPRZ activity in the cell lysate is measured using the DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate. The fluorescence generated from the dephosphorylation of DiFMUP is proportional to the PTPRZ activity.
-
-
Data Analysis: The IC₅₀ values are determined by plotting the fluorescence signal against the inhibitor concentration.
PTP Selectivity Panel
To determine the selectivity of the compounds, their inhibitory activity is tested against a panel of other related protein tyrosine phosphatases (PTPRB, PTPRG, PTPRH, PTPRK) using similar TR-FRET assay protocols as described for PTPRZ-A, with the respective specific enzymes and substrates.
Conclusion
Based on the available data, SCB4380 represents a significant advancement over this compound as a PTPRZ inhibitor. It demonstrates substantially higher potency in both biochemical and cellular assays, with an approximately 26-fold increase in potency against the isolated PTPRZ-A domain and a 100-fold increase in cellular potency. Furthermore, SCB4380 shows improved selectivity against other closely related phosphatases like PTPRB and PTPRK. These characteristics make SCB4380 a more potent and selective tool for studying PTPRZ biology and a more promising candidate for therapeutic development. Researchers should consider these differences when selecting an inhibitor for their specific experimental needs.
A Comparative Analysis of NAZ2329 and PTPRZ Gene Knockdown in Glioblastoma Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the pharmacological inhibition of PTPRZ by NAZ2329 with genetic knockdown of the PTPRZ gene. This guide provides a detailed analysis of their respective impacts on glioblastoma cell signaling, proliferation, and tumorigenicity, supported by experimental data and protocols.
This publication offers a side-by-side comparison of two key methodologies used to investigate the role of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) in cancer biology: the small molecule inhibitor this compound and siRNA-mediated gene knockdown. PTPRZ is a receptor-type protein tyrosine phosphatase highly expressed in glioblastoma, particularly in cancer stem cells, making it a promising therapeutic target.[1][2] Understanding the nuances of these two approaches is critical for the design and interpretation of experiments aimed at developing novel cancer therapies.
Executive Summary
Both this compound treatment and PTPRZ gene knockdown have demonstrated significant efficacy in attenuating the malignant phenotype of glioblastoma cells.[3][4][5][6] These approaches lead to reduced cell proliferation, migration, and sphere-forming ability, key characteristics of cancer stemness.[3][7] Furthermore, both strategies have been shown to inhibit tumor growth in vivo.[1][2][8] this compound is an allosteric inhibitor that targets the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), primarily PTPRZ and PTPRG.[3][9] In contrast, PTPRZ gene knockdown offers a more targeted approach to specifically silence the PTPRZ gene. This guide will delve into the quantitative differences, mechanistic underpinnings, and experimental considerations for each approach.
Quantitative Data Comparison
The following tables summarize the key quantitative data from studies investigating the effects of this compound and PTPRZ knockdown on glioblastoma cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration/Dose | Effect | Reference |
| PTPRZ Inhibition (IC50) | hPTPRZ1 (whole intracellular) | 7.5 µM | 50% inhibition of enzymatic activity | [3][9] |
| PTPRZ-D1 Inhibition (IC50) | hPTPRZ1-D1 fragment | 1.1 µM | 50% inhibition of enzymatic activity | [3][9] |
| PTPRG Inhibition (IC50) | hPTPRG | 4.8 µM | 50% inhibition of enzymatic activity | [7][9] |
| Cell Proliferation | C6, U251 | 0-25 µM (48 hours) | Dose-dependent inhibition | [9] |
| Cell Migration | C6, U251 | 0-25 µM (48 hours) | Dose-dependent inhibition | [9] |
| Sphere Formation | C6 | Dose-dependent | Inhibition of sphere formation and self-renewal | [3][7] |
| Paxillin Phosphorylation (Tyr-118) | C6 | 25 µM (0-90 min) | Increased phosphorylation | [9] |
| SOX2 Expression | C6 | Dose-dependent | Decreased expression | [3][7] |
Table 2: Effects of PTPRZ Gene Knockdown
| Parameter | Cell Line(s) | Effect | Reference |
| Cell Proliferation | C6, E98 | Weakened/Reduced | [3][6] |
| Cell Migration | C6, E98 | Inhibited/Reduced | [3][4][5] |
| Sphere-Forming Ability | C6, U251 | Decreased | [3][10] |
| Stem Cell Transcription Factor Expression (SOX2, OLIG2, POU3F2) | C6, U251 | Altered expression levels | [3][10] |
| Tumor Growth (in vivo) | C6 xenograft | Strongly inhibited | [1][2] |
Signaling Pathways and Mechanisms of Action
PTPRZ is a key regulator of several signaling pathways implicated in cancer progression. Its phosphatase activity maintains downstream signaling molecules in a dephosphorylated state.[11] Ligand binding to the extracellular domain of PTPRZ induces dimerization and inactivation of its phosphatase activity, leading to the phosphorylation and activation of pro-tumorigenic pathways.[11][12]
This compound acts as an allosteric inhibitor, binding to a cleft near the active site of the PTPRZ D1 domain.[3][13] This binding stabilizes an open conformation of the catalytic loop, thereby preventing the conformational changes necessary for catalysis.[13]
Both this compound and PTPRZ knockdown ultimately lead to the hyperphosphorylation of PTPRZ substrates. One of the key pathways affected is the PI3K/AKT/mTOR signaling cascade, a critical regulator of cell survival, growth, and proliferation.[14][15] Inhibition of PTPRZ activity leads to increased activation of the PI3K/AKT/mTOR pathway.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in this guide.
1. Cell Culture and Proliferation Assay
-
Cell Lines: Rat C6 glioblastoma and human U251 glioblastoma cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (WST-8):
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat cells with varying concentrations of this compound (0-25 µM) or with siRNA targeting PTPRZ.
-
Incubate for 48 hours.
-
Add WST-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. PTPRZ Gene Knockdown using siRNA
-
siRNA Transfection:
-
Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
Verify knockdown efficiency by Western blotting or qRT-PCR.
-
3. Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PTPRZ, anti-phospho-paxillin, anti-SOX2, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
4. Sphere Formation Assay
-
Culture Conditions: Culture single cells in serum-free cancer stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in ultra-low attachment plates.
-
Treatment: Add this compound or transfect with PTPRZ siRNA at the time of seeding.
-
Quantification: After 7-10 days, count the number and measure the size of spheres formed.
-
Self-Renewal Assay: Dissociate primary spheres and re-plate single cells to assess secondary sphere formation.
5. In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nu/nu mice).
-
Tumor Cell Implantation: Subcutaneously or intracranially inject C6 or U251 cells (parental or PTPRZ knockdown).
-
Treatment:
-
For this compound studies, administer the compound via intraperitoneal injection (e.g., 22.5 mg/kg, twice per week).[9]
-
Often used in combination with standard chemotherapy like temozolomide (B1682018) (TMZ).[3]
-
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for tumor weight measurement and further analysis.
Conclusion
Both this compound and PTPRZ gene knockdown serve as powerful tools to probe the function of PTPRZ in glioblastoma. This compound offers a pharmacologically relevant approach that can be translated to in vivo models and potentially clinical settings.[2][3] Its inhibitory action on both PTPRZ and PTPRG may offer a broader therapeutic window.[3] Conversely, PTPRZ gene knockdown provides a highly specific method to ascertain the direct consequences of PTPRZ loss-of-function. The choice between these methodologies will depend on the specific research question. For validating PTPRZ as a drug target and for preclinical studies, this compound is an invaluable tool. For dissecting the specific role of PTPRZ in complex biological processes, gene knockdown remains the gold standard. Future research should focus on further elucidating the downstream signaling networks affected by PTPRZ inhibition and exploring the potential for combination therapies to overcome resistance in glioblastoma.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular and extracellular domains of protein tyrosine phosphatase PTPRZ-B differentially regulate glioma cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis [mdpi.com]
- 15. The PTN-PTPRZ signal activates the AFAP1L2-dependent PI3K-AKT pathway for oligodendrocyte differentiation: Targeted inactivation of PTPRZ activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NAZ2329: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of NAZ2329, a cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), against other relevant compounds. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic candidates targeting PTPRZ and PTPRG.
This compound has emerged as a valuable tool for studying the roles of PTPRZ and PTPRG in various physiological and pathological processes, including glioblastoma.[1][2][3] Its allosteric mode of inhibition offers a potential advantage over active-site inhibitors, which can suffer from a lack of selectivity due to the highly conserved nature of the PTP catalytic domain.[4] This guide delves into the specifics of this compound's selectivity and compares it with another known PTPRZ/PTPRG inhibitor, SCB4380.
Comparative Inhibitory Activity of this compound and SCB4380
This compound exhibits preferential inhibition of PTPRZ and PTPRG over other tested protein tyrosine phosphatases.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and SCB4380 against a panel of PTPs, providing a clear comparison of their selectivity profiles.
| Target | This compound IC50 (µM)[2] | SCB4380 IC50 (µM)[5] | Inhibitor Class |
| PTPRZ (hPTPRZ1) | 7.5 | 0.4 | This compound: Allosteric, Non-competitive[4][6]; SCB4380: Competitive[5] |
| PTPRG | 4.8 | ~1 | |
| PTPRA | 35.7 | >100 | |
| PTPRB | 35.4 | >100 | |
| PTPRM | 56.7 | >100 | |
| PTPRS | 23.7 | >100 | |
| PTPN1 (PTP1B) | 14.5 | >100 | |
| PTPN6 (SHP1) | 15.2 | >100 |
Note: Lower IC50 values indicate higher potency.
Signaling Pathways of PTPRZ and PTPRG
PTPRZ and PTPRG are key regulators of cellular signaling pathways involved in cell growth, differentiation, and migration. Their aberrant activity has been implicated in cancers such as glioblastoma. The diagram below illustrates a simplified signaling pathway involving PTPRZ/PTPRG and their downstream effectors.
Caption: PTPRZ/PTPRG signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PTP Inhibition Assay
The determination of the inhibitory potency of compounds like this compound is typically performed using a biochemical phosphatase activity assay. The following diagram outlines a general workflow for such an experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Temozolomide Resistance in Glioblastoma: A Comparative Analysis of NAZ2329 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to temozolomide (B1682018) (TMZ), the cornerstone of first-line chemotherapy for glioblastoma (GBM), presents a formidable challenge in the clinical management of this aggressive brain tumor. This has spurred the development of novel therapeutic agents aimed at overcoming TMZ resistance. This guide provides a comparative analysis of the investigational drug NAZ2329 against other therapeutic alternatives for TMZ-resistant GBM, supported by preclinical experimental data.
Introduction to this compound and the Challenge of Temozolomide Resistance
This compound is a novel, cell-permeable small molecule that acts as an allosteric inhibitor of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) and PTPRG, two receptor-type protein tyrosine phosphatases.[1] PTPRZ is highly expressed in glioblastoma, particularly in cancer stem cells (GSCs), which are implicated in tumor initiation, recurrence, and therapeutic resistance.[2][3] The enzymatic activity of PTPRZ is crucial for maintaining the stem-like properties and tumorigenicity of glioblastoma cells.[2] By inhibiting PTPRZ, this compound aims to suppress these cancer stem cell characteristics and enhance the efficacy of conventional therapies like TMZ.
Temozolomide resistance in glioblastoma is a multifactorial phenomenon. Key mechanisms include the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses TMZ-induced DNA damage, as well as alterations in DNA mismatch repair (MMR) pathways, and the activation of pro-survival signaling cascades such as PI3K/Akt/mTOR.[4][5][6]
Mechanism of Action
This compound: Targeting Glioblastoma Stem Cells
This compound's primary mechanism of action is the inhibition of PTPRZ and PTPRG.[1] This inhibition disrupts the signaling pathways that maintain the stem-like state of glioblastoma cells, leading to a reduction in their self-renewal capacity and tumorigenicity.[1][2] Preclinical studies have shown that this compound can reduce the expression of SOX2, a key transcription factor for maintaining stemness, and abrogate the sphere-forming ability of glioblastoma cells in vitro.[1]
Figure 1. Mechanism of action of this compound in glioblastoma.
Alternative Therapies: Diverse Approaches to Combat Resistance
Alternative treatments for TMZ-resistant glioblastoma target various aspects of tumor biology:
-
Lomustine (CCNU): An alkylating agent that, like TMZ, induces DNA damage but through a different mechanism, potentially bypassing some resistance pathways.
-
Bevacizumab: A monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis and thereby restricting tumor growth and survival.
-
PARP Inhibitors (e.g., Olaparib, Veliparib): These agents block the activity of poly(ADP-ribose) polymerase, a key enzyme in the repair of single-strand DNA breaks. In the context of TMZ-induced DNA damage, PARP inhibition can lead to the accumulation of cytotoxic double-strand breaks.
-
EGFR Inhibitors (e.g., Afatinib, Erlotinib): The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in glioblastoma, driving tumor proliferation and survival. EGFR inhibitors aim to block these pro-oncogenic signals.
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing this compound with other therapies for TMZ-resistant glioblastoma are not yet available. The following tables summarize the available in vivo efficacy data for this compound and key alternative treatments from studies using TMZ-resistant glioblastoma xenograft models.
In Vivo Efficacy of this compound in a TMZ-Resistant Glioblastoma Model
| Treatment Group | Dosage and Administration | Animal Model | Outcome |
| This compound + TMZ | This compound: 45 µmol/kg (22.5 mg/kg) IP, twice weeklyTMZ: 50 mg/kg IP, twice weekly | C6 glioblastoma subcutaneous xenograft in nude mice (TMZ-resistant) | Significantly slower tumor growth compared to either agent alone.[1] |
| This compound alone | 45 µmol/kg (22.5 mg/kg) IP, twice weekly | C6 glioblastoma subcutaneous xenograft in nude mice (TMZ-resistant) | Slower tumor growth compared to vehicle control.[1] |
| TMZ alone | 50 mg/kg IP, twice weekly | C6 glioblastoma subcutaneous xenograft in nude mice (TMZ-resistant) | Minimal effect on tumor growth.[1] |
In Vivo Efficacy of Alternative Therapies in TMZ-Resistant Glioblastoma Models
| Treatment | Animal Model | Key Findings |
| Lomustine | U87-R (TMZ-resistant) intracranial xenograft | Significantly prolonged survival compared to TMZ treatment. |
| Bevacizumab + TMZ | Hs683 orthotopic xenograft | Combination significantly improved survival compared to either agent alone. |
| PARP Inhibitor (Veliparib) + TMZ | GBM12TMZ (TMZ-resistant) xenograft | No significant delay in tumor growth compared to TMZ alone in the resistant model. |
| EGFR Inhibitor (Afatinib) + TNF Inhibitor | Recurrent GBM46 (TMZ-resistant) cells | Significantly decreased viability of TMZ-resistant cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of these anti-glioblastoma agents.
In Vivo Xenograft Studies
Figure 2. General workflow for in vivo xenograft studies.
-
Cell Lines: TMZ-resistant glioblastoma cell lines (e.g., C6, U87-R) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of tumor cells are injected either subcutaneously into the flank or intracranially into the brain of the mice.
-
Treatment: Once tumors reach a palpable size or at a specified time post-implantation, animals are randomized into treatment groups and administered with the respective drugs via appropriate routes (e.g., intraperitoneal, oral gavage).
-
Monitoring and Endpoint: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for intracranial models). The study endpoint is typically defined by a maximum tumor volume or a decline in the animal's health, at which point survival data is collected.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, TMZ) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
Sphere-Forming Assay
-
Cell Dissociation: Adherent glioblastoma cells are dissociated into a single-cell suspension.
-
Plating: Cells are plated at a low density in serum-free neural stem cell medium supplemented with growth factors (EGF and bFGF) in ultra-low attachment plates.
-
Treatment: Test compounds are added to the medium at the time of plating.
-
Sphere Formation and Quantification: After a period of incubation (e.g., 7-14 days), the number and size of the formed neurospheres are quantified under a microscope. This assay assesses the self-renewal capacity of cancer stem-like cells.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein, and protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PTPRZ, SOX2, Akt, p-Akt) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. This technique is used to assess the levels and activation state of proteins in specific signaling pathways.
Conclusion and Future Directions
The preclinical data presented herein suggests that this compound, by targeting the PTPRZ/PTPRG axis, represents a promising strategy to overcome temozolomide resistance in glioblastoma, particularly by targeting the cancer stem cell population. The synergistic effect observed when this compound is combined with TMZ in a TMZ-resistant model is particularly encouraging.[1]
While direct comparative efficacy data is lacking, the distinct mechanism of action of this compound sets it apart from other alternative therapies that primarily focus on DNA repair pathways, angiogenesis, or general proliferative signaling. Future preclinical studies should aim to directly compare the efficacy of this compound with other established and emerging therapies for TMZ-resistant glioblastoma in standardized in vivo models. Furthermore, elucidation of the downstream signaling events affected by PTPRZ inhibition will be crucial for identifying predictive biomarkers and rational combination strategies. The continued investigation of this compound holds the potential to introduce a novel and much-needed therapeutic option for patients with this devastating disease.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. Subcutaneous Xenograft Model [bio-protocol.org]
- 4. stemcell.com [stemcell.com]
- 5. Sphere formation assay [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
A Comparative Guide to Small Molecule Inhibitors of the PTPRZ Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting the Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ) pathway. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to the PTPRZ Pathway
Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ1) is a transmembrane tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, migration, and differentiation.[1] Its dysregulation has been implicated in several pathologies, particularly in the context of glioblastoma, where it is often overexpressed.[2][3] The PTPRZ signaling pathway is complex, involving multiple ligands and downstream substrates. Ligand binding to the extracellular domain of PTPRZ typically inhibits its phosphatase activity, leading to increased phosphorylation of its substrates and subsequent activation of downstream signaling cascades. Key substrates of PTPRZ include Fyn kinase, β-catenin, and Anaplastic Lymphoma Kinase (ALK).[4]
Small Molecule Inhibitors of PTPRZ
Several small molecule inhibitors targeting the enzymatic activity of PTPRZ have been developed. This guide focuses on a comparative analysis of some of the most well-characterized compounds.
Quantitative Performance Data
The following table summarizes the in vitro potency of various small molecule inhibitors against PTPRZ and other protein tyrosine phosphatases (PTPs) to provide an overview of their selectivity.
| Compound | Target(s) | IC50 (µM) | Mechanism of Action | Cell Permeability | Key Findings | Reference(s) |
| SCB4380 | PTPRZ, PTPRG | 0.4 (hPTPRZ-ICR) | Competitive | No | Suppresses glioblastoma cell migration and proliferation in vitro and tumor growth in vivo.[2][5] | [2][5] |
| NAZ2329 | PTPRZ, PTPRG | 7.5 (hPTPRZ1), 1.1 (hPTPRZ1-D1) | Allosteric, Non-competitive, Reversible | Yes | Reduces expression of SOX2, abrogates sphere-forming abilities of glioblastoma cells, and inhibits tumor growth.[3][6][7][8] | [3][6][7][8] |
| MY10 | PTPRZ | Not specified | Selective Inhibitor | Not specified | Increases proliferation, migration, and tube formation of endothelial cells.[5] | [5] |
| 10a | PTPRZ | 0.1 | Not specified | Blood-Brain Barrier Permeable | Increases phosphorylation of TrkA and ALK, displays protective effects against amphetamine-induced toxicity.[4] | [4] |
| 12b | PTPRZ | 0.1 | Not specified | Blood-Brain Barrier Permeable | Increases phosphorylation of TrkA and ALK, displays protective effects against amphetamine-induced toxicity.[4] | [4] |
| 4c | PTPRZ | 0.8 | Not specified | Not specified | Displays remarkable selectivity against PTP1B.[4] | [4] |
Table 1: Comparison of Small Molecule Inhibitors of PTPRZ. IC50 values represent the half-maximal inhibitory concentration. "hPTPRZ-ICR" refers to the intracellular region of human PTPRZ, while "hPTPRZ1" and "hPTPRZ1-D1" refer to the full-length human PTPRZ1 and its first phosphatase domain, respectively.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
PTPRZ Inhibition Assay
This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of PTPRZ.
Materials:
-
Recombinant human PTPRZ intracellular region (PTPRZ-ICR)
-
Fluorogenic peptide substrate (e.g., pCAP-GIT1549–556 or DiFMUP)
-
Assay buffer (e.g., 100 mM acetate, 50 mM Tris, 50 mM Bis-Tris, pH 6.5, containing 100 µg/ml BSA, 5 mM DTT, and 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined concentration of recombinant PTPRZ-ICR to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 60 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The slope of the fluorescence signal corresponds to the catalytic activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3][9]
Western Blot for PTPRZ Substrate Phosphorylation
This method is used to assess the effect of PTPRZ inhibitors on the phosphorylation status of its downstream substrates in a cellular context.
Materials:
-
Cell line expressing PTPRZ (e.g., C6 glioblastoma cells, SH-SY5Y neuroblastoma cells)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-ALK, anti-phospho-TrkA) and total protein
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency and treat them with various concentrations of the test compound for a specific duration.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein.[4]
Cell Viability Assay
This assay measures the effect of PTPRZ inhibitors on the proliferation and survival of cells.
Materials:
-
Cell line of interest (e.g., glioblastoma cell lines)
-
Test compounds
-
Cell culture medium
-
96-well plates
-
Reagents for viability assessment (e.g., MTT, MTS, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.[4]
PTPRZ Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTPRZ signaling pathway and a general experimental workflow for evaluating PTPRZ inhibitors.
Caption: PTPRZ signaling pathway.
Caption: Experimental workflow for PTPRZ inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. SCB-4380 | PTPRZ inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcchemicals.com [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NAZ2329 and Other PTPRZ/PTPRG Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the allosteric inhibitor NAZ2329 with other known inhibitors of Receptor-Type Protein Tyrosine Phosphatases PTPRZ and PTPRG. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate informed decisions in research and development.
Introduction to PTPRZ/PTPRG Inhibition
Receptor-type protein tyrosine phosphatases PTPRZ (PTPRZ1) and PTPRG are members of the R5 RPTP subfamily and have emerged as significant targets in oncology, particularly in glioblastoma.[1][2] These phosphatases play crucial roles in cell signaling pathways that govern proliferation, migration, and stem cell-like properties.[1] Inhibition of PTPRZ and PTPRG has been shown to attenuate the malignant characteristics of glioblastoma cells, making the development of potent and selective inhibitors a promising therapeutic strategy.[2][3]
This guide focuses on this compound, a notable cell-permeable allosteric inhibitor of PTPRZ and PTPRG.[1] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.[4] This mechanism can offer advantages in terms of selectivity and circumvention of challenges associated with active-site-directed inhibitors.[5] We will compare this compound with other documented inhibitors of PTPRZ and PTPRG, presenting available data on their potency, mechanism of action, and cellular effects.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other inhibitors of PTPRZ and PTPRG. Direct head-to-head studies are limited; therefore, data has been compiled from various sources. It is important to consider potential variations in experimental conditions when comparing absolute values across different studies.
Table 1: In Vitro Potency of PTPRZ and PTPRG Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (PTPRZ) | IC50 (PTPRG) | Cell Permeability | Reference(s) |
| This compound | PTPRZ, PTPRG | Allosteric, Non-competitive | 7.5 µM (hPTPRZ1)[3] | 4.8 µM (hPTPRG)[3] | Yes[1] | [1][2][3] |
| PTPRZ-D1 fragment | 1.1 µM[3] | [3] | ||||
| SCB4380 | PTPRZ, PTPRG | Competitive | 0.4 µM[6][7] | 0.4 µM[6][7] | No[1] | [1][6][7] |
| MY10 | PTPRZ | Not specified, likely competitive | ~0.1 µM[8] | Not reported | Yes (BBB permeable)[8] | [8][9] |
| MY33-3 | PTPRZ | Not specified, likely competitive | ~0.1 µM[8] | Not reported | Yes (BBB permeable)[8] | [8][9] |
Table 2: Selectivity Profile of this compound Against Other Phosphatases
| Phosphatase | IC50 (µM) |
| PTPRA (R4) | 35.7 |
| PTPRM (R2B) | 56.7 |
| PTPRS (R2A) | 23.7 |
| PTPRB (R3) | 35.4 |
| PTPN1 (NT1) | 14.5 |
| PTPN6 (NT2) | 15.2 |
| Data from Fujikawa et al. (2017)[1] |
Table 3: Cellular and In Vivo Effects of PTPRZ/PTPRG Inhibitors
| Inhibitor | Cell Line(s) | Cellular Effects | In Vivo Model | In Vivo Efficacy | Reference(s) |
| This compound | C6 (rat glioblastoma), U251 (human glioblastoma) | Inhibits proliferation and migration, suppresses sphere formation, reduces SOX2 expression.[1][3] | C6 xenograft in nude mice | In combination with temozolomide, significantly delays tumor growth.[1][3] | [1][3] |
| SCB4380 | C6 glioblastoma | (with liposomal delivery) Suppresses cell migration and proliferation. | Rat allograft model | (with liposomal delivery) Inhibits tumor growth. | [3][6] |
| MY10 | SH-SY5Y (neuroblastoma), BV2 (microglial), LMVECs | Decreases viability at higher concentrations, increases proliferation, migration, and tube formation in LMVECs.[4] | Rat | Reduces alcohol consumption.[4] | [4][10] |
| MY33-3 | Not extensively reported in cancer cell lines | Not extensively reported in cancer models | [8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: PTPRZ/PTPRG Signaling and Inhibition by this compound.
Caption: General Workflow for PTPRZ/PTPRG Inhibitor Discovery.
Caption: Classification of PTPRZ/PTPRG Inhibitors.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of PTPRZ/PTPRG inhibitors.
In Vitro Phosphatase Inhibition Assay
This assay is fundamental for determining the potency (IC50) and mechanism of action of inhibitors against PTPRZ and PTPRG.
-
Reagents and Materials:
-
Recombinant human PTPRZ1 (intracellular domain or specific domains like D1) and PTPRG.
-
Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: Typically a buffer containing a reducing agent, e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate.
-
Add the recombinant PTPRZ or PTPRG enzyme solution to the wells and pre-incubate with the compounds for a defined period (e.g., 60 minutes for this compound to allow for pre-binding).[1]
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to the wells.
-
Monitor the increase in fluorescence (excitation/emission ~355/460 nm) over time at a constant temperature (e.g., 30°C).
-
Calculate the rate of the reaction (slope of the fluorescence signal over time).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For mechanism of action studies (e.g., Lineweaver-Burk plot analysis), the assay is performed with varying concentrations of both the substrate and the inhibitor.[1]
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells.
-
Reagents and Materials:
-
Glioblastoma cell lines (e.g., C6, U251).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom cell culture plates.
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a method for direct cell counting (e.g., hemocytometer).
-
Luminometer or microscope.
-
-
Protocol:
-
Seed the glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).[3]
-
At the end of the incubation, quantify the number of viable cells using a chosen method. For the CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percent inhibition of cell proliferation for each compound concentration compared to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of growth) by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the impact of inhibitors on the migratory capacity of cancer cells.
-
Reagents and Materials:
-
Glioblastoma cell lines.
-
Boyden chambers with porous membranes (e.g., 8 µm pore size).
-
Chemoattractant (e.g., FBS).
-
Serum-free cell culture medium.
-
Test compounds dissolved in DMSO.
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet).
-
Microscope.
-
-
Protocol:
-
Pre-coat the underside of the Boyden chamber membrane with an extracellular matrix protein like fibronectin, if required.
-
Place serum-free medium containing a chemoattractant in the lower chamber.
-
Resuspend the glioblastoma cells in serum-free medium containing the test compounds or DMSO.
-
Add the cell suspension to the upper chamber.
-
Incubate the chambers for a period that allows for cell migration (e.g., 3-5 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percent inhibition of migration for each compound concentration relative to the vehicle control.
-
In Vivo Xenograft Tumor Growth Study
This experiment assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Glioblastoma cell line for implantation (e.g., C6).
-
Test compounds formulated for in vivo administration (e.g., in a solution for intraperitoneal injection).
-
Calipers for tumor measurement.
-
Anesthetic and surgical equipment for cell implantation.
-
-
Protocol:
-
Subcutaneously inject a suspension of glioblastoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound alone, and potentially in combination with another therapeutic agent like temozolomide).
-
Administer the test compounds and vehicle according to a predetermined schedule (e.g., intraperitoneal injection twice a week).[3]
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth curves between the different treatment groups to evaluate the efficacy of the inhibitor.
-
Conclusion
This compound stands out as a valuable research tool and a potential therapeutic lead due to its allosteric mechanism of action and cell permeability. While direct comparative data with other allosteric inhibitors of PTPRZ/PTPRG is currently scarce in the public domain, its profile can be contrasted with that of competitive inhibitors. The non-competitive nature of this compound may offer advantages in terms of overcoming resistance mechanisms associated with active site mutations and achieving greater selectivity.
The competitive inhibitors SCB4380, MY10, and MY33-3 also demonstrate potent inhibition of PTPRZ. SCB4380, although highly potent, is limited by its lack of cell permeability, restricting its use to in vitro enzymatic assays or requiring specialized delivery methods for cellular studies. In contrast, MY10 and MY33-3 show promise with their ability to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.
Further head-to-head studies under standardized assay conditions are necessary to definitively rank the efficacy and selectivity of these compounds. The experimental protocols detailed in this guide provide a framework for such comparative evaluations. The continued exploration of allosteric inhibition of PTPRZ and PTPRG, exemplified by this compound, holds significant potential for the development of novel cancer therapeutics.
References
- 1. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of PTPRZ reduces tumor growth in a rat model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of allosteric protein tyrosine phosphatase inhibitors for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCB-4380 | PTPRZ inhibitor | Probechem Biochemicals [probechem.com]
- 7. dcchemicals.com [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Inhibitors of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) as Candidates for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Differences Between NAZ2329 Treatment and PTPRG Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic outcomes resulting from the pharmacological inhibition of Receptor-Type Protein Tyrosine Phosphatase Gamma (PTPRG) using the allosteric inhibitor NAZ2329, versus the genetic knockout of the PTPRG gene. The comparative data is primarily derived from studies on glioblastoma cell lines, offering insights into the roles of PTPRG in cancer biology.
At a Glance: Key Phenotypic Consequences
| Phenotypic Outcome | This compound Treatment (Inhibits PTPRG and PTPRZ) | PTPRG Knockdown/Knockout |
| Cell Proliferation | Dose-dependent inhibition in glioblastoma cells. | Inhibition of proliferation in various cancer cell lines. |
| Cell Migration | Dose-dependent inhibition in glioblastoma cells. | Inhibition of migration and invasion in cancer cells. |
| Cancer Stem Cell Properties | Abrogation of sphere-forming ability and reduced SOX2 expression in glioblastoma cells. | Similar suppressive effects on cancer stem-like properties, including reduced sphere formation and SOX2 expression. |
| In Vivo Tumor Growth | Significant inhibition of glioblastoma xenograft growth, especially in combination with temozolomide (B1682018). | Suppression of in vivo tumor growth in various cancer models. |
| Signaling Pathway Modulation | Increased phosphorylation of PTPRZ/PTPRG substrates (e.g., paxillin). | Dysregulation of EGFR/PI3K/Akt signaling. |
| Neurological Phenotype (in vivo) | Not reported. | Altered behavior and brain monoamine levels in knockout mice. |
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound treatment and PTPRG knockdown on glioblastoma cells. The data is primarily extracted from studies on rat C6 and human U251 glioblastoma cell lines.
Table 1: Effect of this compound on Glioblastoma Cell Proliferation [1]
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| C6 | 6.3 | ~20% |
| C6 | 12.5 | ~45% |
| C6 | 25 | ~60% |
| U251 | 6.3 | ~15% |
| U251 | 12.5 | ~35% |
| U251 | 25 | ~55% |
Table 2: Effect of this compound on Glioblastoma Cell Migration [1]
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Migration (%) |
| C6 | 12.5 | ~50% |
| C6 | 25 | ~75% |
| U251 | 12.5 | ~40% |
| U251 | 25 | ~65% |
Table 3: Effect of this compound and PTPRG Knockdown on Sphere Formation in C6 Glioblastoma Cells [1]
| Condition | Sphere Number (relative to control) |
| Control (Vehicle) | 100% |
| This compound (12.5 µM) | ~50% |
| This compound (25 µM) | ~20% |
| PTPRG siRNA | ~40% |
Table 4: Effect of this compound and PTPRG Knockdown on SOX2 Expression in C6 Glioblastoma Cells [1]
| Condition | SOX2 Protein Level (relative to control) |
| Control (Vehicle) | 100% |
| This compound (25 µM) | ~50% |
| PTPRG siRNA | ~60% |
Signaling Pathways
The phenotypic differences observed with this compound treatment and PTPRG knockout can be attributed to their distinct impacts on cellular signaling pathways.
This compound Treatment: Allosteric Inhibition of R5 RPTPs
This compound is a cell-permeable small molecule that allosterically inhibits the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), which includes PTPRZ and PTPRG.[1][2] By binding to a cleft near the catalytic domain, this compound stabilizes an open conformation of the WPD loop, which is essential for catalysis, thereby inhibiting phosphatase activity.[1] This leads to the hyperphosphorylation of downstream substrates, such as paxillin (B1203293) at Tyr-118, which in turn disrupts focal adhesions and inhibits cell migration and proliferation.[1]
PTPRG Knockout: Disruption of Tumor Suppressive Signaling
PTPRG is recognized as a tumor suppressor gene.[2] Its knockout leads to the dysregulation of key oncogenic signaling pathways. One of the primary mechanisms involves the epidermal growth factor receptor (EGFR). PTPRG directly interacts with and dephosphorylates EGFR at specific tyrosine residues (Y1068 and Y1086), which attenuates downstream signaling through the PI3K/Akt pathway. Loss of PTPRG function, therefore, results in sustained EGFR/Akt signaling, promoting cell proliferation, survival, and invasion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Rat C6 and human U251 glioblastoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.
siRNA-Mediated PTPRG Knockdown
For transient knockdown of PTPRG, C6 cells were transfected with a validated siRNA targeting rat Ptprg or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. Cells were typically harvested or used for downstream assays 48-72 hours post-transfection.
Cell Proliferation Assay
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, the cells were treated with varying concentrations of this compound or vehicle (DMSO). Cell viability was assessed after 48 hours of treatment using a standard colorimetric assay, such as the WST-8 assay, measuring the absorbance at 450 nm. The percentage of inhibition was calculated relative to the vehicle-treated control cells.
Boyden Chamber Migration Assay
Cell migration was assessed using a Boyden chamber assay with 8.0 µm pore size inserts. The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant. Cells, pre-treated with this compound or vehicle for 30 minutes, were seeded into the upper chamber in serum-free DMEM. After a 3-hour incubation period, non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of migrated cells was counted in several random fields under a microscope.
Sphere Formation Assay
Single-cell suspensions of C6 or U251 cells were plated in ultra-low attachment 96-well plates at a density of 100 cells per well. Cells were cultured in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF). This compound or vehicle was added at the time of seeding. After 7-10 days in culture, the number of spheres with a diameter greater than 50 µm was counted.
Western Blot Analysis for SOX2
Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against SOX2 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
In Vivo Xenograft Model
Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ C6 glioblastoma cells. When tumors reached a palpable size, mice were randomized into treatment groups. This compound (22.5 mg/kg) and/or temozolomide (50 mg/kg) were administered via intraperitoneal injection twice weekly. Tumor volume was measured regularly with calipers and calculated using the formula: (length × width²) / 2.
Conclusion
Both the pharmacological inhibition of PTPRG with this compound and the genetic knockout of PTPRG demonstrate significant anti-tumorigenic effects in glioblastoma models, particularly in suppressing cell proliferation, migration, and cancer stem cell-like properties. While this compound offers a therapeutic strategy that also targets the related PTPRZ, PTPRG knockout provides a more specific model to study the singular roles of this tumor suppressor. The convergence of phenotypes upon perturbation of PTPRG, either through a small molecule inhibitor or genetic deletion, strongly validates it as a promising target for glioblastoma therapy. The distinct signaling pathways affected by each approach provide valuable insights for the development of targeted cancer treatments.
References
Validating PTPRZ as a Drug Target: A Comparative Guide to the Tool Compound NAZ2329
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NAZ2329 Against Alternative PTPRZ Validation Tools.
The receptor-type protein tyrosine phosphatase zeta (PTPRZ) has emerged as a compelling therapeutic target, particularly in the context of glioblastoma, where its expression is linked to cancer stemness and malignancy.[1][2] Validating PTPRZ's role in disease progression is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of this compound, a first-in-class cell-permeable allosteric inhibitor of PTPRZ, with other available tools for target validation.[3]
Performance Comparison of PTPRZ Inhibitors
This compound offers a significant advantage as a tool compound due to its cell permeability and allosteric mechanism of action, which can offer higher selectivity compared to competitive inhibitors that target the highly conserved active site of phosphatases.[3][4] Its performance is best understood when compared with other pharmacological and genetic tools used to probe PTPRZ function.
| Tool Compound/Method | Target(s) | Mechanism of Action | Potency (IC50) | Cell Permeability | Key Features & Limitations |
| This compound | PTPRZ, PTPRG | Allosteric, Non-competitive Inhibitor | PTPRZ: 7.5 µM (full intracellular domain), 1.1 µM (D1 domain); PTPRG: 4.8 µM[3] | Yes | Orally active; suitable for in vitro and in vivo studies. Preferentially inhibits the R5 RPTP subfamily.[3][5] |
| SCB4380 | PTPRZ, PTPRG | Competitive Inhibitor | PTPRZ: 0.4 µM; PTPRG: 0.4 µM[6][7] | No | The first potent PTPRZ inhibitor identified; limited to in vitro assays with recombinant proteins unless delivered via carriers like liposomes.[6][7] |
| MY10 / MY33-3 | PTPRZ | Not specified, but active in cells | IC50 not specified, but active at µM concentrations in cells[8] | Yes | Blood-brain barrier permeable; shown to modulate behavioral responses to ethanol (B145695) via PTPRZ inhibition.[8] |
| siRNA/shRNA | PTPRZ mRNA | RNA interference | Not Applicable | Delivery vehicle required | Highly specific for knocking down PTPRZ expression; useful for validating on-target effects. Potential for off-target effects and incomplete knockdown. |
| Antibodies | Extracellular domain of PTPRZ | Blocks ligand binding | Not Applicable | No (extracellular target) | Can inhibit ligand-dependent signaling and be used for targeted drug delivery. Does not inhibit intrinsic phosphatase activity.[1] |
PTPRZ Signaling and Experimental Validation Workflow
The validation of PTPRZ as a drug target typically involves demonstrating that its inhibition leads to a desired phenotypic outcome by modulating its downstream signaling pathways. PTPRZ has been shown to dephosphorylate key signaling molecules involved in cell growth, migration, and stem cell maintenance.
A typical workflow for validating PTPRZ as a target using a tool compound like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize PTPRZ inhibitors.
PTPRZ Enzymatic Inhibition Assay (DiFMUP)
This assay quantifies the enzymatic activity of PTPRZ by measuring the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 150 mM Bis-Tris, pH 6.0).
-
Reconstitute recombinant human PTPRZ1 enzyme in the assay buffer.
-
Prepare a stock solution of DiFMUP in DMSO (e.g., 10 mM) and dilute to a working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
-
Assay Procedure (384-well plate format) :
-
Add a small volume (e.g., 60 nL) of the compound dilutions or DMSO (vehicle control) to the wells.
-
Add the PTPRZ enzyme solution to all wells except for the negative control (buffer only).
-
For allosteric inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature to allow for binding.[2]
-
Initiate the reaction by adding the DiFMUP working solution to all wells.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Glioblastoma Sphere Formation Assay
This assay assesses the self-renewal capacity of glioblastoma stem-like cells (GSCs), a key property inhibited by PTPRZ antagonists.
-
Cell Culture :
-
Culture glioblastoma cells (e.g., U251, C6) in serum-free cancer stem cell (CSC) medium supplemented with growth factors (e.g., EGF, bFGF) and B-27 supplement.[2]
-
Dissociate established neurospheres into a single-cell suspension using a gentle dissociation reagent.
-
-
Assay Setup :
-
Seed the single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 24- or 96-well plates.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
-
Incubation and Analysis :
-
Incubate the plates for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) per well using a microscope.
-
The reduction in the number and size of spheres in treated wells compared to the control indicates an inhibition of self-renewal and stem-like properties.[2]
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often regulated by PTPRZ.
-
Preparation :
-
Use transwell inserts with a defined pore size (e.g., 8 µm) placed in a multi-well plate.
-
Coat the underside of the membrane with an extracellular matrix protein like laminin (B1169045) if required.[6]
-
Starve the glioblastoma cells in a serum-free medium for several hours before the assay.
-
-
Assay Setup :
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing the test compound or vehicle.
-
Seed the cell suspension into the upper chamber of the transwell insert.
-
-
Incubation and Quantification :
-
Incubate the plate for a period that allows for migration (e.g., 3-24 hours).[6]
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI).
-
Count the stained nuclei in several fields of view to quantify cell migration. A decrease in the number of migrated cells in treated wells indicates an inhibitory effect.
-
Logical Framework for Tool Compound Selection
The choice of a tool compound for PTPRZ validation depends on the specific experimental goals. This compound's profile makes it a versatile tool for both in vitro and in vivo studies aimed at understanding the therapeutic potential of PTPRZ inhibition.
References
- 1. Protein Tyrosine Phosphatase Receptor Zeta 1 as a Potential Target in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of PTPRZ reduces tumor growth in a rat model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Assessing the Therapeutic Potential of NAZ2329 in Glioblastoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound NAZ2329, a first-in-class, cell-permeable allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), PTPRZ and PTPRG. Its potential as a therapeutic agent for glioblastoma is assessed based on available preclinical data, with a focus on its mechanism of action and efficacy in combination with the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).
Overview of this compound
This compound represents a novel strategy in glioblastoma therapy by targeting the enzymatic activity of PTPRZ, which is highly expressed in glioblastoma, particularly in cancer stem cells. Its activity is crucial for maintaining the stem cell-like properties and tumorigenicity of glioblastoma cells. By allosterically inhibiting PTPRZ and PTPRG, this compound has been shown to suppress these malignant characteristics and inhibit tumor growth.[1][2][3][4][5]
Note on Therapeutic Index: As of the latest available data, a definitive therapeutic index for this compound has not been publicly disclosed. The therapeutic index, a critical measure of a drug's safety, is determined through comprehensive preclinical toxicology studies and subsequent clinical trials. The data presented herein is derived from preclinical research and does not yet establish a clinical safety profile.
Comparative Efficacy Data
The following tables summarize the available quantitative data on this compound's inhibitory activity and its effects on glioblastoma cells, both as a monotherapy and in combination with temozolomide.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| hPTPRZ1 | 7.5 | Human PTPRZ1 whole intracellular (D1 + D2) fragment.[1][2][3] |
| hPTPRG | 4.8 | Human PTPRG.[1][2] |
| PTPRZ-D1 | 1.1 | More potent inhibition of the active D1 domain.[1][2][3] |
| PTPRA | 35.7 | [6] |
| PTPRM | 56.7 | [6] |
| PTPRS | 23.7 | [6] |
| PTPRB | 35.4 | [6] |
| PTPN6 | 15.2 | [6] |
| PTPN1 | 14.5 | [6] |
Table 2: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect |
| C6 (rat glioblastoma) | This compound | 0-25 | Dose-dependent inhibition of cell proliferation and migration.[1][2] |
| U251 (human glioblastoma) | This compound | 0-25 | Dose-dependent inhibition of cell proliferation and migration.[1] |
| C6 (rat glioblastoma) | This compound | 25 | Promoted phosphorylation of paxillin (B1203293) at Tyr-118.[1] |
| C6 (rat glioblastoma) | This compound | Not specified | Dose-dependently inhibited sphere formation and decreased SOX2 expression.[2] |
Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| Control | Not specified | Uninhibited tumor growth. |
| This compound monotherapy | 22.5 mg/kg, intraperitoneal injection, twice weekly for 40 days | Moderate inhibition of tumor growth.[1][2] |
| Temozolomide (TMZ) monotherapy | 50 mg/kg | Inhibition of tumor growth.[2] |
| This compound + TMZ combination | This compound: 22.5 mg/kg; TMZ: 50 mg/kg | Significantly increased inhibition of tumor growth compared to control and monotherapy groups.[1][2][3] |
Experimental Protocols
In Vitro Cell Proliferation and Migration Assays: Rat C6 and human U251 glioblastoma cells were treated with this compound at concentrations ranging from 0 to 25 µM for 48 hours. Cell proliferation and migration were then assessed using standard cell biology techniques. The results indicated a dose-dependent inhibition of both processes in the treated cells.[1][2]
Western Blot Analysis: C6 glioblastoma cells were treated with 25 µM this compound for various time points (0-90 minutes). Cell lysates were then subjected to Western blot analysis to determine the phosphorylation level of paxillin at the Tyr-118 site, a substrate of PTPRZ. This experiment demonstrated that this compound treatment leads to an increase in paxillin phosphorylation, indicating inhibition of PTPRZ activity.[1]
Sphere Formation Assay: The effect of this compound on the self-renewal capacity of glioblastoma stem-like cells was evaluated using a sphere formation assay with C6 cells. The compound was found to inhibit sphere formation in a dose-dependent manner, which was accompanied by a decrease in the expression of the stemness marker SOX2.[2]
In Vivo Xenograft Model: The antitumor effects of this compound, alone and in combination with temozolomide, were evaluated in a subcutaneous C6 glioblastoma xenograft mouse model. Mice were treated with this compound (22.5 mg/kg, i.p., twice weekly for 40 days), temozolomide (50 mg/kg), or a combination of both. Tumor growth was monitored over the course of the treatment. The combination therapy showed a significantly greater delay in tumor growth compared to either monotherapy, suggesting a synergistic effect.[1][2][3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for its evaluation.
Caption: this compound allosterically inhibits PTPRZ/PTPRG, preventing substrate dephosphorylation.
Caption: Preclinical evaluation workflow for this compound in glioblastoma research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 5. sciencedaily.com [sciencedaily.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
NAZ2329: A Comparative Analysis of a Novel PTPRZ Inhibitor for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, cell-permeable PTPRZ inhibitor, NAZ2329, with other relevant therapies for glioblastoma (GBM), the most aggressive primary brain tumor. Quantitative performance data, detailed experimental methodologies, and visualizations of key biological pathways and workflows are presented to inform preclinical research and drug development efforts.
Intellectual Property and Patent Status
This compound was discovered through a collaborative effort between the National Institute for Basic Biology (NIBB) and ASUBIO Pharma Co. Ltd. in Japan.[1] While a specific patent number is not publicly available, the intellectual property rights are likely held by these institutions. As a first-in-class allosteric inhibitor of Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ), its novelty suggests that a composition of matter patent application has been filed to protect the compound.
Performance Comparison
This compound's performance is compared against another PTPRZ inhibitor, SCB-4380, and the current standard-of-care chemotherapy for glioblastoma, temozolomide (B1682018) (TMZ).
| Compound | Target(s) | IC50 | In Vitro Efficacy (Glioblastoma Cells) | In Vivo Efficacy (Glioblastoma Xenograft Model) |
| This compound | PTPRZ, PTPRG | PTPRZ: 7.5 µM (whole intracellular domain), 1.1 µM (D1 domain); PTPRG: 4.8 µM[2] | Dose-dependently inhibits cell proliferation and migration (0-25 µM).[2] Promotes phosphorylation of paxillin (B1203293) at Tyr-118.[2] | Monotherapy shows moderate tumor growth inhibition. Combination with TMZ significantly increases inhibition of tumor growth compared to either agent alone.[1] |
| SCB-4380 | PTPRZ, PTPRG | PTPRZ: 0.4 µM; PTPRG: 0.4 µM[3][4] | Suppresses glioblastoma cell migration and proliferation.[3][5] | Intracellular delivery via liposomes inhibits tumor growth in a rat allograft model.[5] |
| Temozolomide (TMZ) | DNA alkylating agent | Not applicable | Standard-of-care chemotherapy for glioblastoma.[6] | Improves overall survival in glioblastoma patients. Median overall survival of ~14.6 months with radiation plus TMZ vs. 12.1 months with radiation alone.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of glioblastoma cell lines.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, U251) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound at 0-25 µM) for a specified period, typically 48-72 hours.
-
Quantification: Use a metabolic assay, such as MTS or MTT, to determine the number of viable cells. Add the reagent to each well and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control to determine the dose-dependent effect of the compound on cell proliferation.
Wound Healing (Scratch) Assay
This method assesses the impact of a compound on cell migration.
-
Cell Seeding: Grow a confluent monolayer of glioblastoma cells in a 6-well or 24-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: Replace the medium with fresh medium containing the test compound at the desired concentration.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.
Sphere Formation Assay
This assay evaluates the self-renewal capacity of glioblastoma stem-like cells.
-
Cell Seeding: Dissociate glioblastoma cells into a single-cell suspension and plate them at a low density (e.g., 100-500 cells per well) in non-adherent 96-well plates in a serum-free neural stem cell medium.
-
Compound Treatment: Add the test compound to the medium at the desired concentrations.
-
Sphere Formation: Incubate the plates for 7-10 days to allow for the formation of neurospheres.
-
Quantification: Count the number of spheres formed in each well under a microscope.
-
Analysis: Compare the number of spheres in the treated wells to the control wells to determine the effect of the compound on the self-renewal of cancer stem-like cells.
Glioblastoma Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously or orthotopically inject human glioblastoma cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound (e.g., this compound at 22.5 mg/kg via intraperitoneal injection, twice a week) and/or a control vehicle to the mice.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Analysis: Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy of the compound. For combination therapies, include groups for each individual treatment and the combination.
Visualizations
PTPRZ Signaling Pathway in Glioblastoma
The following diagram illustrates the signaling pathway of PTPRZ in glioblastoma and the mechanism of action for this compound. PTPRZ normally dephosphorylates its substrates, which can suppress pro-tumorigenic signaling. In glioblastoma, where PTPRZ is often overexpressed, its inhibition by this compound leads to increased phosphorylation of downstream targets, such as Fyn, which in turn activates the PI3K/Akt pathway, paradoxically leading to anti-tumor effects like reduced proliferation and migration in this context.
Caption: PTPRZ signaling pathway and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for assessing the in vivo efficacy of this compound in a glioblastoma mouse xenograft model.
Caption: In vivo efficacy study workflow.
References
- 1. Press Release - Identification of PTPRZ as a drug target for cancer stem cells in glioblastoma [nibb.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. SCB-4380 | PTPRZ inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NAZ2329: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedural workflow for the proper disposal of NAZ2329, a cell-permeable inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs) used in cancer research.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general safety precautions and disposal procedures for hazardous antineoplastic agents should be strictly followed.[6][7]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C21H18F3NO4S3 |
| Molecular Weight | 501.56 g/mol [3] |
| CAS Number | 2809469-05-2[3] |
| n-octanol/water partition coefficient (logP) | 5.15[8] |
| Total Polar Surface Area (TPSA) | 72.47 Ų[8] |
| Number of H-bond Donors | 1[8] |
| Number of H-bond Acceptors | 5[8] |
| Rotatable Bonds | 9[8] |
| Storage Temperature | -20°C (use within 1 month)[1] |
| Solubility | ≥ 2.5 mg/mL (4.98 mM) in 10% DMSO & 90% corn oil[3] |
| IC50 Values | 7.5 µM (PTPRZ), 4.8 µM (PTPRG)[3] |
Experimental Protocols: General Disposal of Antineoplastic and Hazardous Chemical Waste
In the absence of specific protocols for this compound, the following general procedures, adapted from guidelines for handling antineoplastic and other hazardous drugs, should be implemented.[6][9]
Personnel Protective Equipment (PPE):
-
Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses or goggles when handling this compound.[6][7]
Waste Segregation and Collection:
-
Separate Waste Streams: Do not mix this compound waste with other laboratory wastes.[6] It should be segregated as hazardous chemical waste.
-
Designated Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for this compound waste.[6][9] These containers are often color-coded (e.g., black for RCRA-regulated waste).[6]
-
Solid Waste:
-
Contaminated disposables such as gloves, absorbent pads, and empty vials should be placed in a designated hazardous waste container.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[9] Although the specific toxicity of this compound is not detailed, treating it with high caution is recommended.
-
-
Liquid Waste:
-
Sharps Waste:
Waste Disposal Request:
-
Once a waste container is full or no longer in use, it must be sealed and a hazardous waste pick-up requested through your institution's Environmental Health and Safety (EHS) department.[6][9]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
In case of a spill, evacuate non-essential personnel, report the emergency, and clean the spill using a damp cloth or a filtered vacuum for dry solids, while wearing appropriate PPE.[7] Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Expression, Functions, Interactions and Prognostic Values of PTPRZ1: A Review and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. web.uri.edu [web.uri.edu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling NAZ2329
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NAZ2329. The following guidelines are based on best practices for handling potent, research-grade small molecules and should be implemented in conjunction with your institution's specific safety protocols.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protection is recommended. The following table summarizes the required PPE for handling this compound in various laboratory settings.
| Operation | Required PPE | Notes |
| Weighing and Aliquoting Powder | - Double Nitrile Gloves- Disposable Gown with tight-fitting cuffs- Chemical Splash Goggles- Face Shield- NIOSH-approved Respirator (e.g., N95) | To be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation of airborne particles. |
| Preparing Solutions | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | All solution preparations should be conducted within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Laboratory Coat | Standard sterile cell culture techniques should be followed. |
| In Vivo Administration | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | Additional precautions may be necessary based on the route of administration and animal handling protocols. |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles | Follow all institutional and local regulations for chemical waste disposal. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to ensure personnel safety and prevent environmental contamination.
Preparation and Handling
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for the solid form is at -20°C for up to one month or -80°C for up to six months.
-
Weighing : Always weigh the solid compound within a certified chemical fume hood or a ventilated balance enclosure. Use dedicated spatulas and weigh boats.
-
Solubilization : Prepare solutions in a chemical fume hood. This compound is soluble in DMSO. For in vivo studies, a common vehicle is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Empty Containers : The primary container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Decontamination : Decontaminate all work surfaces and equipment with a suitable solvent or cleaning agent after handling this compound.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of this compound.
Signaling Pathway of this compound
This compound is an allosteric inhibitor of the receptor-type protein tyrosine phosphatases PTPRZ and PTPRG. By binding to the D1 domain of these phosphatases, this compound prevents the dephosphorylation of their substrates. One key substrate is paxillin (B1203293). Inhibition of PTPRZ/G by this compound leads to increased phosphorylation of paxillin at tyrosine 118 (Tyr-118). This phosphorylation event is crucial for regulating cell adhesion, migration, and the organization of the actin cytoskeleton.
Caption: this compound signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
